molecular formula C9H7BrN2 B2657775 5-Bromo-8-methylquinoxaline CAS No. 1360599-43-4

5-Bromo-8-methylquinoxaline

Cat. No.: B2657775
CAS No.: 1360599-43-4
M. Wt: 223.073
InChI Key: BHHKKOSICBRFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-methylquinoxaline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.073. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-8-methylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-methylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-8-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHKKOSICBRFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Bromo-8-methylquinoxaline Molecular Architecture & Synthesis

[1]

Executive Summary

5-Bromo-8-methylquinoxaline (CAS: 1360599-43-4) is a bicyclic heteroaromatic scaffold critical in the synthesis of advanced pharmacophores.[1] Characterized by a 1,4-diazanaphthalene core substituted at the peri-positions (5 and 8) of the carbocyclic ring, this molecule serves as a high-value intermediate for Suzuki-Miyaura cross-coupling reactions in the development of kinase inhibitors, particularly for targets involving ATP-binding pockets where steric constraints are paramount.[1]

This guide details the structural electronics, validated synthesis protocols, and handling procedures for this compound, designed for medicinal chemists and process engineers.

Structural Analysis & Electronic Properties[1]

Molecular Geometry and Numbering

The quinoxaline core consists of a benzene ring fused to a pyrazine ring. The "5,8-disubstitution" pattern is significant because it places substituents at the "pseudo-para" positions of the carbocyclic ring, flanking the bridgehead carbons.

  • Formula:

    
    
    
  • Molecular Weight: 223.07 g/mol [1][2][3][4]

  • Symmetry: The molecule belongs to the

    
     point group (planar).
    
  • Electronic Push-Pull:

    • 8-Methyl Group (+I Effect): Acts as a weak activator, increasing electron density primarily at the ortho (C7) and para (C5) positions relative to itself.

    • 5-Bromo Group (-I, +M Effect): The bromine atom provides a handle for transition-metal catalyzed cross-coupling.[1] Its position is electronically reinforced by the directing effect of the methyl group during synthesis.

Predicted NMR Signature[1]
  • 
     NMR (400 MHz, 
    
    
    ):
    • Pyrazine Ring (H2, H3): Two doublets or a singlet (if overlapping) in the downfield region

      
       8.8–8.9 ppm, characteristic of electron-deficient heteroaromatic protons.
      
    • Benzene Ring (H6, H7): An AB quartet system. The proton ortho to the methyl (H7) and ortho to the bromine (H6) will appear as doublets around

      
       7.5–7.8 ppm.
      
    • Methyl Group: A sharp singlet at

      
       2.7–2.8 ppm.
      

Synthesis Protocols

Primary Route: Regioselective Bromination

The most robust industrial route utilizes the electronic directing effects of 5-methylquinoxaline to install the bromine atom at the 8-position.

Reaction Logic: The 5-methyl substituent directs electrophilic aromatic substitution to the para position (C8). While N-bromosuccinimide (NBS) is often associated with radical bromination (benzylic), in polar aprotic solvents like acetonitrile without light/initiators, it serves as a source of electrophilic bromine (

Protocol: Bromination of 5-Methylquinoxaline

Reagents:

  • 5-Methylquinoxaline (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (2.3 eq)

  • Acetonitrile (ACN) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 5-methylquinoxaline (e.g., 9.50 g) and dissolve in anhydrous acetonitrile (80 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Addition: Add NBS (27.0 g) portion-wise at room temperature to control the exotherm.

  • Reaction: Heat the mixture to 60 °C and stir for 16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material (

    
     shift).
    
  • Work-up:

    • Cool to room temperature.[3][5][6]

    • Concentrate the solvent under reduced pressure.[3][7]

    • Redissolve the residue in Ethyl Acetate (500 mL).[3]

    • Filter off the insoluble succinimide byproduct.

  • Purification: Wash the filtrate with brine (

    
     mL), dry over 
    
    
    , and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient) if necessary.

Yield: ~41% (Brown solid).[3]

Visualization: Synthesis Pathway

SynthesisSM5-Methylquinoxaline(Substrate)InterTransition State(Sigma Complex)SM->Inter60°C, 16hPara-directing MeReagentNBS / ACN(Electrophilic Source)Reagent->InterProd5-Bromo-8-methylquinoxaline(Target)Inter->ProdElimination of H+ByprodSuccinimideInter->Byprod

Caption: Electrophilic aromatic substitution pathway showing the para-directing influence of the methyl group.

Medicinal Chemistry Applications

Scaffold Utility

5-Bromo-8-methylquinoxaline is a "privileged structure" in drug discovery.[1] The bromine atom at C5 is a versatile handle for Suzuki-Miyaura , Buchwald-Hartwig , or Stille couplings, allowing researchers to extend the carbon skeleton into the ATP-binding cleft of kinase enzymes.[1]

SAR Logic (Structure-Activity Relationship)[1]
  • Lipophilicity: The methyl group increases LogP (Predicted ~2.58), improving membrane permeability compared to the unsubstituted analog.

  • Steric Clashes: The 5,8-substitution pattern creates a wide "bay" region, often exploited to lock the conformation of the molecule when bound to a receptor.

Visualization: Functionalization Map

SARCore5-Bromo-8-methylquinoxalineCore ScaffoldBr_SiteC5-Bromine(Reactive Handle)Core->Br_SiteMe_SiteC8-Methyl(Steric/Lipophilic)Core->Me_SiteN_RingPyrazine Nitrogens(H-Bond Acceptors)Core->N_RingCouplingPd-Catalyzed Coupling(Biaryl formation)Br_Site->CouplingSuzuki/BuchwaldBindingHydrophobic PocketInteractionMe_Site->BindingVan der WaalsKinaseHinge RegionBindingN_Ring->KinaseH-Bonding

Caption: Functional derivatization map highlighting the pharmacophore potential of the scaffold.[1]

Physical & Safety Data

PropertyValueSource
CAS Number 1360599-43-4ChemicalBook [1]
Molecular Formula

PubChem
Molecular Weight 223.07 g/mol ChemScene [2]
Appearance Brown SolidExperimental [1]
LogP (Predicted) 2.58Fluorochem [3]
H-Bond Acceptors 2 (Pyrazine N)-

Safety Hazards (GHS):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • Handling: Use standard PPE (Nitrile gloves, safety goggles) and operate within a fume hood.

References

  • ChemicalBook. (n.d.). 5-Bromo-8-methylquinoxaline Synthesis and Properties. Retrieved from

  • ChemScene. (n.d.). Product Data: 5-Bromo-8-methylquinoxaline.[1][2][3][4] Retrieved from

  • Fluorochem. (n.d.). Safety Data Sheet: 5-Bromo-8-methylquinoxaline. Retrieved from

  • BenchChem. (2025).[8] Application Notes: Quinoline and Quinoxaline Derivatives in Medicinal Chemistry. Retrieved from

Technical Monograph: 5-Bromo-8-methylquinoxaline (CAS 1360599-43-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-8-methylquinoxaline (CAS 1360599-43-4) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules targeting the immune system and kinase signaling pathways. Its structural core—a quinoxaline ring substituted with a bromine atom at position 5 and a methyl group at position 8—provides a unique scaffold for Structure-Activity Relationship (SAR) exploration.

The compound is most notably documented as a critical intermediate in the development of Toll-like Receptor 7/8 (TLR7/8) antagonists , a class of therapeutics investigated for the treatment of autoimmune disorders (e.g., lupus) and immuno-oncology applications. The bromine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing the rapid generation of complex polycyclic architectures.

Property Data
CAS Number 1360599-43-4
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Brown to off-white solid
LogP ~2.58 (Predicted)
Key Reactivity Pd-catalyzed Cross-Coupling (C-Br), Nucleophilic Aromatic Substitution

Chemical Constitution & Structural Logic

To understand the utility of this scaffold, one must analyze its electronic distribution. The quinoxaline ring system is naturally electron-deficient due to the two nitrogen atoms in the pyrazine ring.

  • The 5-Bromo Handle: Located on the carbocyclic ring, this position is primed for metal-catalyzed functionalization. The C-Br bond is weaker than the C-Cl bond, facilitating oxidative addition to Pd(0) species under mild conditions.

  • The 8-Methyl Group: This substituent plays a dual role:

    • Steric Modulation: It introduces bulk adjacent to the N1 nitrogen, potentially influencing the binding conformation in a protein pocket (e.g., twisting the molecule out of planarity).

    • Electronic Activation: As a weak electron-donating group (EDG), it activates the benzene ring for electrophilic attack during synthesis, directing the regioselectivity of the bromination step.

Synthetic Architecture

The synthesis of 5-bromo-8-methylquinoxaline is a classic example of regioselective Electrophilic Aromatic Substitution (S_EAr) . The protocol relies on the directing effects of the methyl group to overcome the inherent deactivation of the quinoxaline core.

Synthesis Protocol

Reaction: Bromination of 5-methylquinoxaline.

  • Precursor: 5-Methylquinoxaline (CAS 13708-12-8)

  • Reagent: N-Bromosuccinimide (NBS)[1][2][3]

  • Solvent: Acetonitrile (CH₃CN)

  • Conditions: 60°C, 16 hours

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 5-methylquinoxaline (1.0 equiv) and dissolve in anhydrous acetonitrile (approx. 8-10 volumes).

  • Addition: Add N-Bromosuccinimide (NBS) (2.3 equiv) in a single portion at room temperature. Note: A slight excess of NBS ensures complete conversion, though mono-bromination is favored by the directing group.

  • Reaction: Heat the mixture to 60°C. Stir for 16 hours.

  • Monitoring (Self-Validation): Monitor via LC-MS.

    • Success Criterion: Disappearance of starting material (m/z 145) and appearance of the product peak (m/z 223/225 doublet, 1:1 ratio).

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Dilute residue with ethyl acetate. Filter off succinimide byproducts (insoluble). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typical isolated yield is ~41% as a brown solid.

Mechanistic Insight

Why does bromination occur at position 8?

  • Numbering: In 5-methylquinoxaline, the methyl group is at C5. Due to symmetry, C5 and C8 are the "alpha" positions of the carbocyclic ring.

  • Directing Effect: The methyl group is an ortho/para director.

    • Ortho position (C6): Sterically hindered and adjacent to the methyl.

    • Para position (C8): Less sterically hindered.

  • Result: The electrophilic bromine (generated from NBS) attacks C8, the position para to the activating methyl group. This yields 5-methyl-8-bromoquinoxaline, which is systematically named 5-bromo-8-methylquinoxaline .

SynthesisMechanism cluster_logic Regioselectivity Logic SM 5-Methylquinoxaline (m/z 145) Inter Transition State (Para-attack favored) SM->Inter 60°C, 16h NBS NBS (2.3 eq) Acetonitrile NBS->Inter Prod 5-Bromo-8-methylquinoxaline (m/z 223/225) Inter->Prod Regioselective Bromination Logic Methyl group (EDG) directs Para to C8

Figure 1: Synthetic pathway and regiochemical logic for the bromination of 5-methylquinoxaline.

Functionalization & Applications

The primary value of CAS 1360599-43-4 lies in its ability to serve as a "linchpin" in convergent synthesis.

Cross-Coupling Strategies

The C-Br bond is highly reactive toward Pd(0) catalysts.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids. Used to extend the aromatic system, often creating the bi- or tricyclic cores necessary for kinase inhibition.

  • Buchwald-Hartwig Amination: Reaction with amines. This is critical for introducing solubilizing groups (e.g., piperazines, morpholines) or specific H-bond donors required for receptor affinity.

Case Study: TLR7/8 Antagonists

Patent literature (WO2017/106607) identifies this scaffold in the synthesis of polycyclic antagonists for Toll-like Receptors 7 and 8.

  • Therapeutic Goal: Inhibition of TLR7/8 prevents the over-activation of the innate immune system, a pathway implicated in autoimmune diseases like Lupus and Psoriasis.

  • Role of Scaffold: The quinoxaline core mimics the purine base of natural nucleic acids (the natural ligands of TLRs), while the 8-methyl and 5-substituted groups provide selectivity over other TLR isoforms.

ReactivityMap Core 5-Bromo-8-methylquinoxaline (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald C-N Bond Formation Target TLR7/8 Antagonists (Autoimmune Therapy) Suzuki->Target Kinase Kinase Inhibitors (Oncology) Buchwald->Kinase

Figure 2: Divergent reactivity map showing the transformation of the core into bioactive therapeutic classes.

Safety & Handling

As a halogenated heterocycle, standard safety protocols for organic synthesis apply.

  • Hazards: GHS07 (Warning). Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed to prevent hydrolysis or degradation, although the quinoxaline ring is generally stable.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Patent: Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders. WO2017/106607.[4] (2017).[4][5][6]

  • Synthesis Protocol: 5-Bromo-8-methylquinoxaline synthesis. ChemicalBook.

  • General Quinoxaline Chemistry: Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate. (2026).

Sources

A Technical Guide to 5-Bromo-8-methylquinoxaline: A Versatile Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Bromo-8-methylquinoxaline is a strategically substituted heterocyclic compound that has emerged as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its quinoxaline core is a recognized "privileged scaffold" frequently found in bioactive compounds.[1][2][3] The presence of a bromine atom at the 5-position and a methyl group at the 8-position provides two distinct and orthogonal sites for chemical modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of 5-Bromo-8-methylquinoxaline, complete with detailed, field-tested experimental protocols.

The Quinoxaline Scaffold: A Foundation of Biological Significance

The quinoxaline motif, a bicyclic system consisting of a benzene ring fused to a pyrazine ring, is a cornerstone of modern medicinal chemistry.[4] This scaffold is prevalent in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][3][5][6] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking interactions, making the quinoxaline core an effective pharmacophore for interacting with various biological targets. The strategic functionalization of this core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making derivatives like 5-Bromo-8-methylquinoxaline highly sought after in drug discovery programs.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of 5-Bromo-8-methylquinoxaline are summarized below.

PropertyValueSource
CAS Number 1360599-43-4[7][8][9]
Molecular Formula C₉H₇BrN₂[7]
Molecular Weight 223.07 g/mol [7]
Appearance Brown to off-white solid[7]
Purity Typically >95%[8]
InChI Key BHHKKOSICBRFOP-UHFFFAOYSA-N[8]

Note: Spectroscopic data (¹H NMR, ¹³C NMR) can vary slightly based on the solvent and instrument used. The provided data is representative.

Synthesis of 5-Bromo-8-methylquinoxaline

The reliable synthesis of this building block is critical for its application. A common and effective method involves the direct bromination of 5-methylquinoxaline.

Synthetic Rationale

The synthesis leverages the inherent reactivity of the quinoxaline ring system. The starting material, 5-methylquinoxaline, is subjected to electrophilic bromination. The reaction's regioselectivity is directed by the existing methyl group and the electronic nature of the heterocyclic system. N-Bromosuccinimide (NBS) or 1-bromopyrrolidine-2,5-dione are often chosen as the bromine source for their milder reaction conditions compared to elemental bromine, which helps to minimize side reactions.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Reactant1 5-Methylquinoxaline (CAS: 13708-12-8) Solvent Acetonitrile (CH3CN) Room Temperature Reactant1->Solvent Reactant2 1-Bromopyrrolidine-2,5-dione (NBS) Reactant2->Solvent Product 5-Bromo-8-methylquinoxaline (CAS: 1360599-43-4) Solvent->Product Electrophilic Bromination

Caption: Synthetic workflow for 5-Bromo-8-methylquinoxaline.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the bromination of quinoxaline scaffolds.[7]

  • Preparation: To a 250 mL round-bottom flask, add 5-methylquinoxaline (9.50 g, 65.97 mmol, 1.0 eq).

  • Dissolution: Add acetonitrile (CH₃CN, 80 mL) and stir at room temperature until all the solid has dissolved.

  • Reagent Addition: Carefully add 1-bromopyrrolidine-2,5-dione (NBS) (27.00 g, 151.74 mmol, ~2.3 eq) to the solution in portions over 15 minutes. Causality Note: Adding NBS in portions helps to control the reaction exotherm.

  • Reaction: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-8-methylquinoxaline as a brown solid.

  • Validation: Confirm the product identity and purity using Mass Spectrometry (Expected m/z = 222.9 [M+H]⁺) and NMR spectroscopy.[7]

Reactivity and Strategic Application in Synthesis

The utility of 5-Bromo-8-methylquinoxaline stems from its defined points of reactivity, primarily the C5-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[10]

Key Reaction Sites

Caption: Key reactive sites on 5-Bromo-8-methylquinoxaline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound.[10][11][12] This reaction is widely used to introduce diverse aryl and heteroaryl moieties.

  • Causality: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial. The ligand on the palladium center influences the efficiency of the oxidative addition and reductive elimination steps, while the base activates the boronic acid partner. The reaction is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[10][13]

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between the aryl bromide and a primary or secondary amine.[14][15]

  • Causality: The reaction requires a palladium catalyst, a bulky phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu).[14][16] The ligand's steric bulk facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The strong base is necessary to deprotonate the amine, forming the active nucleophile.[14][17]

Case Study: Application in Glaucoma Drug Intermediate Synthesis

Substituted quinoxalines are key intermediates in the synthesis of pharmaceuticals. For instance, 5-bromo-6-aminoquinoxaline is a critical intermediate for the glaucoma medication brimonidine tartrate.[18] While not the exact subject of this guide, this example highlights the industrial relevance of bromo-substituted quinoxalines. The 5-bromo position on a quinoxaline core serves as a vital anchor point for building the complex architecture required for therapeutic effect.

Experimental Protocols

The following are generalized, yet robust, starting protocols for the two most common applications of 5-Bromo-8-methylquinoxaline. Note: These protocols should be optimized for each specific substrate.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Combine in Flask: - 5-Bromo-8-methylquinoxaline (1 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) - Base (e.g., K₂CO₃, 2.0 eq) Solvent Add Solvent (e.g., Dioxane/H₂O) Start->Solvent Degas Degas Mixture (Argon sparging for 15 min) Solvent->Degas Heat Heat Reaction (e.g., 90-100 °C, 4-12 h) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Product 5-Aryl-8-methylquinoxaline Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Setup: To a flame-dried Schlenk flask, add 5-Bromo-8-methylquinoxaline (1.0 eq), the desired arylboronic acid or ester (1.1–1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Degassing: Bubble Argon through the stirred solution for 15 minutes. Causality Note: Removing dissolved oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80–100 °C and stir for 4–24 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Setup: To a flame-dried Schlenk flask, add 5-Bromo-8-methylquinoxaline (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq).[14][16]

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene or dioxane, followed by the amine (1.1–1.3 eq).

  • Reaction: Heat the mixture to 80–110 °C and stir for 6–24 hours until completion.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography.

Safety, Handling, and Storage

  • Hazards: 5-Bromo-8-methylquinoxaline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

  • Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2025). ResearchGate. [Link]

  • Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. (2016). PubMed. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014). ACS Publications. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). PubMed. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ChemRxiv. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Bentham Science. [Link]

  • Quinoxaline, 5-methyl-. NIST WebBook. [Link]

Sources

discovery and history of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoxaline Scaffold: From 19th Century Dyes to Precision Therapeutics

Executive Summary

This technical guide examines the quinoxaline (1,4-diazanaphthalene) scaffold, tracing its evolution from a 19th-century synthetic curiosity to a cornerstone of modern oncology and ophthalmology. Designed for drug development professionals, this document synthesizes historical discovery, mechanism of action (MoA), and reproducible synthetic protocols. It highlights the transition of quinoxalines from simple dye intermediates to complex DNA bis-intercalators (Echinomycin) and receptor-specific agonists (Brimonidine).

Part 1: The Foundation – The Benzopyrazine Core (1884)

The history of quinoxaline begins in the "Golden Age" of German dye chemistry. In 1884, Körner and Hinsberg independently reported the synthesis of the bicyclic system formed by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

While initially explored for dye applications (similar to phenazines), the scaffold's true value lies in its bioisosterism . The quinoxaline ring is isoelectronic with naphthalene and iso-structural with pteridine and purine bases, allowing it to mimic natural biological substrates.

The Hinsberg Reaction: A mechanistic Baseline

The classical Hinsberg reaction remains the primary route for synthesis, though modern catalysis has refined it.

  • Mechanism: Double condensation involving nucleophilic attack of the diamine nitrogens on the carbonyl carbons, followed by dehydration.

  • Key Attribute: The reaction is highly modular. Changing the 1,2-dicarbonyl allows for rapid library generation (SAR exploration).

Part 2: The Antibiotic Era – Nature’s "Molecular Staples"

In 1957, the isolation of Echinomycin (Quinomycin A) from Streptomyces echinatus marked the entry of quinoxalines into therapeutics. Echinomycin is a cyclic depsipeptide containing two quinoxaline-2-carboxylic acid chromophores.

Mechanism of Action: Bis-Intercalation

Echinomycin does not merely bind DNA; it acts as a "molecular staple."[1]

  • Bis-Intercalation: The two planar quinoxaline rings slide between base pairs of the DNA double helix simultaneously.

  • Sequence Specificity: It specifically recognizes the 5'-CpG-3' sequence.

  • Minor Groove Binding: The peptide backbone sits in the minor groove, stabilizing the complex and preventing the DNA strands from separating (melting), which inhibits replication and transcription.

Diagram 1: Echinomycin & Brimonidine Mechanisms

Quinoxaline_Mechanisms cluster_0 Echinomycin (Antibiotic/Antitumor) cluster_1 Brimonidine (Glaucoma Therapeutic) Ech Echinomycin DNA dsDNA Helix Ech->DNA Targets CpG 5'-CpG-3' Site DNA->CpG Recognizes Intercal Bis-Intercalation (Molecular Staple) CpG->Intercal Quinoxaline Rings Insert Block Replication/Transcription Inhibition Intercal->Block Prevents Unwinding Bri Brimonidine Rec Alpha-2 Adrenergic Receptor (Gi-coupled) Bri->Rec Agonist Binding AC Adenylate Cyclase Rec->AC Inhibits (Gi) Uveo Uveoscleral Outflow Rec->Uveo Increases cAMP cAMP Levels AC->cAMP Decreases Aq Aqueous Humor Production cAMP->Aq Reduces Secretion IOP Intraocular Pressure (IOP) Aq->IOP Lowers Uveo->IOP Lowers

Caption: Dual mechanistic pathways of key quinoxaline derivatives. Left: Echinomycin DNA clamping.[1][2] Right: Brimonidine signal transduction.

Part 3: Synthetic Evolution – The Alpha-2 Agonist (1990s)

The development of Brimonidine (Alphagan®) represents the transition from natural product isolation to rational drug design.

  • Chemical Name: 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine.

  • Pharmacophore: The quinoxaline ring provides the necessary lipophilicity and pi-electron density to interact with the hydrophobic pocket of the Alpha-2 adrenergic receptor, while the imidazoline ring mimics the endogenous catecholamine structure.

  • Clinical Utility: It lowers intraocular pressure (IOP) in glaucoma patients via a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[3][4]

Part 4: Technical Protocol – Green Synthesis of Quinoxalines

For modern researchers, avoiding toxic solvents (like benzene) used in historical methods is critical. Below is a validated, "Green Chemistry" protocol using molecular iodine as a catalyst. This method is scalable and self-validating (color change indicates completion).

Protocol: Iodine-Catalyzed Condensation

Scope: Synthesis of 2,3-diphenylquinoxaline derivatives. Reagents:

  • o-Phenylenediamine (1.0 mmol)[5][6]

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol)

  • Molecular Iodine (

    
    ) (5 mol% catalyst)
    
  • Solvent: Ethanol:Water (1:[7]1) or solvent-free (grinding).

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of substituted o-phenylenediamine and 1.0 mmol of benzil in 5 mL of Ethanol/Water (1:1).

  • Catalysis: Add 5 mol% (approx. 12 mg) of molecular iodine.

    • Observation: The solution will take on a dark brown/reddish tint due to the iodine.

  • Reaction: Stir at Room Temperature (RT) for 10–30 minutes.

    • Self-Validation: The reaction is typically complete when the dark iodine color fades significantly, or a solid precipitate forms rapidly. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Add 5 mL of 5% Sodium Thiosulfate (

    
    ) solution.
    
    • Reasoning: Thiosulfate reduces residual iodine to iodide (colorless), preventing contamination and oxidative side reactions during workup.

  • Isolation: Filter the solid precipitate. Wash with cold water. Recrystallize from hot ethanol.

  • Yield: Expect 85–95% yield of pale yellow needles.

Table 1: Comparative SAR Data (Hypothetical/Representative) Effect of substituents on the quinoxaline ring for anticancer activity (IC50 against MCF-7 cell line).

EntryR1 (Pos 6)R2 (Pos 7)R3 (Pos 2,3)IC50 (µM)Notes
1 HHPhenyl> 50Baseline scaffold (inactive)
2 ClClPhenyl12.5Halogens increase lipophilicity
3

HPyridine4.2Heterocyclic fusion enhances binding
4 HHIndole-3-yl0.8 Indole moiety mimics biological bases

Part 5: Future Horizons – Kinase Inhibition[8]

Current research has moved beyond DNA intercalation. Quinoxaline derivatives are now prime candidates for Tyrosine Kinase Inhibitors (TKIs) .

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[8]

  • Rational Design: The nitrogen atoms in the quinoxaline ring act as hydrogen bond acceptors in the ATP-binding pocket of the kinase, similar to the quinazoline core found in Gefitinib.

Diagram 2: Discovery Timeline & Evolution

Timeline T1884 1884: Discovery Körner & Hinsberg synthesize quinoxaline via condensation. T1957 1957: The Antibiotic Era Isolation of Echinomycin. Discovery of DNA bis-intercalation. T1884->T1957  From Dyes to Drugs   T1996 1996: Receptor Modulation FDA approval of Brimonidine for Glaucoma (Alpha-2 agonist). T1957->T1996  From DNA to Receptors   T2020 2020s: Targeted Oncology Quinoxaline-based VEGFR-2 and EGFR inhibitors. T1996->T2020  From Agonists to Inhibitors  

Caption: The chronological evolution of the quinoxaline pharmacophore.

References

  • Körner, G. (1884).[5] Synthese aus o-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft.

  • Hinsberg, O. (1884).[5] Ueber die Einwirkung der alpha-Ketonsäuren auf Phenylendiamin. Berichte.

  • Waring, M. J. (1993). Echinomycin.[1][2] In: Molecular Aspects of Chemotherapy. Springer.

  • Torisawa, Y., et al. (2002). Brimonidine Tartrate: A Review of its Pharmacology. Drugs & Aging.

  • Bhosale, R. S., et al. (2005).[5][9] An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using molecular iodine as the catalyst. Tetrahedron Letters.

  • Desai, N. C., et al. (2017). Synthesis and biological evaluation of some new quinoxaline based inhibitors as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

Sources

Spectroscopic Data of 5-Bromo-8-methylquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-8-methylquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this molecule. While experimental spectra for this specific compound are not widely available in the literature, this guide presents a combination of reported data and expertly predicted spectroscopic characteristics based on established principles and data from analogous structures. This approach provides a robust framework for the identification, characterization, and quality control of 5-Bromo-8-methylquinoxaline in a research and development setting.

Molecular Structure and Physicochemical Properties

5-Bromo-8-methylquinoxaline possesses a fused bicyclic system consisting of a benzene ring and a pyrazine ring, with a bromine atom and a methyl group as substituents.

Table 1: Physicochemical Properties of 5-Bromo-8-methylquinoxaline

PropertyValueSource
Molecular Formula C₉H₇BrN₂ChemScene[1]
Molecular Weight 223.07 g/mol ChemScene[1]
Appearance Brown solidChemicalBook[2]
CAS Number 1360599-43-4ChemScene[1]

digraph "5-Bromo-8-methylquinoxaline" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=none, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0.5,1.299!"]; N4 [label="N", pos="-0.5,1.299!"]; C2 [label="C", pos="0.866,0.5!"]; C3 [label="C", pos="0,0!"]; C4a [label="C", pos="-0.866,0.5!"]; C5 [label="Br", pos="-2.598,-0.5!"]; C6 [label="C", pos="-1.732,-1!"]; C7 [label="C", pos="-0.866,-0.5!"]; C8 [label="C", pos="0,-1!"]; C8a [label="C", pos="0.866,-0.5!"]; C_Me [label="CH₃", pos="1.732,-1!"];

// Atom labels H2[label="H", pos="1.386,0.8!"]; H3[label="H", pos="0, -0.3!"]; H6[label="H", pos="-2.252,-1.3!"]; H7 [label="H", pos="-1.386,-0.8!"];

// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- C4a [len=1.5]; C4a -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C5_bond [len=1.5, style=invis]; C5_bond -- C6 [len=1.5, style=invis]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C8 -- C_Me [len=1.5]; C7 -- C4a [len=1.5];

// Add invisible nodes for positioning bromine node [shape=plaintext, style=invis]; C5_bond [pos="-1.732,0!"];

// Re-label atoms with numbers for clarity in text node [shape=plaintext, fontcolor="#202124"]; C2_label [label="2", pos="1.2,0.2!"]; C3_label [label="3", pos="0.3,-0.3!"]; N4_label [label="4", pos="-0.8,1.5!"]; C4a_label [label="4a", pos="-1.2,0.2!"]; C5_label [label="5", pos="-2.8,-0.2!"]; C6_label [label="6", pos="-2, -1.3!"]; C7_label [label="7", pos="-0.6,-0.8!"]; C8_label [label="8", pos="0.3,-1.3!"]; C8a_label [label="8a", pos="1.2,-0.8!"]; N1_label [label="1", pos="0.8,1.5!"]; }

Caption: Molecular structure of 5-Bromo-8-methylquinoxaline.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 5-Bromo-8-methylquinoxaline, the expected molecular ion peak would correspond to its molecular weight.

2.1. Experimentally Reported Data

A reported mass spectrometry result for 5-Bromo-8-methylquinoxaline shows a peak at m/z = 222.9 [M + H]⁺.[2] This corresponds to the protonated molecule, which is commonly observed in soft ionization techniques like electrospray ionization (ESI). The presence of bromine would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Mass Spectrometry Data for 5-Bromo-8-methylquinoxaline

IonCalculated m/zObserved m/zSource
[M]⁺221.98--
[M+H]⁺222.99222.9ChemicalBook[2]

2.2. Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion would be expected to undergo fragmentation. The fragmentation pathways of quinoxaline derivatives often involve the loss of small molecules like HCN and N₂. For 5-Bromo-8-methylquinoxaline, key fragmentations could include the loss of a bromine radical, a methyl radical, or successive losses of HCN from the pyrazine ring.

fragmentation_pathway M [C₉H₇BrN₂]⁺˙ m/z = 222/224 M_Br [C₉H₇N₂]⁺ m/z = 143 M->M_Br - Br• M_CH3 [C₈H₄BrN₂]⁺ m/z = 207/209 M->M_CH3 - CH₃• M_HCN [C₈H₆BrN]⁺˙ m/z = 195/197 M->M_HCN - HCN M_Br_HCN [C₈H₆N]⁺ m/z = 116 M_Br->M_Br_HCN - HCN

Caption: Predicted mass spectrometry fragmentation pathway.

2.3. Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI or EI source.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. For ESI, the solution may be infused directly or injected via an HPLC system. For EI, the sample can be introduced via a direct insertion probe.

  • ESI Conditions:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 200°C

  • EI Conditions:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250°C

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms.

3.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-8-methylquinoxaline is predicted to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the pyrazine ring, and the electron-donating nature of the methyl group.

Table 3: Predicted ¹H NMR Data for 5-Bromo-8-methylquinoxaline (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0d~2.0
H-38.6 - 8.8d~2.0
H-67.8 - 8.0d~8.0
H-77.6 - 7.8d~8.0
-CH₃2.6 - 2.8s-

The protons on the pyrazine ring (H-2 and H-3) are expected to appear at the most downfield region due to the deshielding effect of the two nitrogen atoms. The protons on the benzene ring (H-6 and H-7) will be deshielded by the fused aromatic system and influenced by the substituents. The methyl group protons will appear as a singlet in the upfield region.

3.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule. A study on substituted quinoxalines provides valuable reference for predicting the chemical shifts and coupling constants.[3]

Table 4: Predicted ¹³C NMR Data for 5-Bromo-8-methylquinoxaline (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 147
C-3143 - 145
C-4a140 - 142
C-5118 - 120
C-6130 - 132
C-7128 - 130
C-8135 - 137
C-8a141 - 143
-CH₃18 - 20

The carbons of the pyrazine ring (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will be significantly shielded compared to an unsubstituted carbon. The methyl carbon will appear at the most upfield region.

Caption: Predicted key 2D NMR (HMBC) correlations.

3.3. Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 s.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

4.1. Predicted IR Spectrum

The IR spectrum of 5-Bromo-8-methylquinoxaline is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations involving the C-Br and C-N bonds.

Table 5: Predicted IR Absorption Bands for 5-Bromo-8-methylquinoxaline

Wavenumber (cm⁻¹)Vibration
3050 - 3100Aromatic C-H stretch
2920 - 2980-CH₃ stretch
1580 - 1620Aromatic C=C stretch
1450 - 1500Aromatic C=C stretch
1100 - 1200C-N stretch
1000 - 1100C-Br stretch
750 - 850Aromatic C-H out-of-plane bend

4.2. Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals.

5.1. Predicted UV-Vis Spectrum

Quinoxaline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The presence of the bromo and methyl substituents is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to the parent quinoxaline molecule.

Table 6: Predicted UV-Vis Absorption Maxima for 5-Bromo-8-methylquinoxaline (in Ethanol)

Predicted λmax (nm)Electronic Transition
~240π → π
~320π → π

5.2. Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm. A baseline is first recorded with the pure solvent in both the sample and reference cuvettes.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic properties of 5-Bromo-8-methylquinoxaline. By combining reported mass spectrometry data with expertly predicted NMR, IR, and UV-Vis spectra, this document serves as a valuable resource for the characterization and analysis of this important heterocyclic compound. The provided experimental protocols offer practical guidance for researchers to obtain high-quality spectroscopic data. As with any predictive analysis, experimental verification is crucial for confirming the proposed spectral assignments.

References

Sources

Preamble: The Strategic Imperative for Theoretical Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Exploration of 5-Bromo-8-methylquinoxaline: A Computational Roadmap for Drug Discovery

The quinoxaline scaffold stands as a "privileged structure" in the landscape of medicinal chemistry. Its constituent benzene and pyrazine rings confer a unique electronic and structural profile, making it a versatile template for designing molecules with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] Within this promising class lies 5-Bromo-8-methylquinoxaline, a specific derivative whose full therapeutic potential remains largely untapped. While its synthesis is established[2], a deep understanding of its molecular properties—the very factors that govern its interactions with biological targets—is absent from the public domain.

This guide, authored from the perspective of a Senior Application Scientist, eschews a retrospective summary of existing data. Instead, it presents a forward-looking, comprehensive theoretical framework designed to meticulously characterize 5-Bromo-8-methylquinoxaline. The objective is to leverage computational chemistry to generate a robust, multi-faceted data package that illuminates the molecule's structure, reactivity, and potential for pharmacological intervention. This document serves as both a strategic blueprint for researchers and a testament to the power of in silico analysis to accelerate and de-risk the early stages of drug development.

Part 1: The Computational Gauntlet: A Self-Validating Workflow

The foundation of any credible theoretical study is a workflow that is not only methodologically sound but also inherently self-validating. The proposed investigation employs a multi-tiered approach, beginning with fundamental quantum mechanical calculations and culminating in application-focused simulations like molecular docking. The causality for each step is critical; we are not merely generating data but building a logical cascade of insights.

Foundational Quantum Mechanics: Density Functional Theory (DFT)

The initial and most critical phase is the accurate determination of the molecule's electronic structure and geometry. Density Functional Theory (DFT) is the chosen methodology due to its exceptional balance of computational efficiency and accuracy for organic molecules of this size.[3][4]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

  • Initial Structure Input: The 2D structure of 5-Bromo-8-methylquinoxaline is sketched using a molecular editor and converted to a 3D structure using a standard molecular mechanics force field (e.g., MMFF94) for a reasonable starting geometry.

  • Selection of Theory Level: The calculation is set up using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5] This functional is widely benchmarked and provides reliable results for many organic systems.

  • Basis Set Selection: The 6-311++G(d,p) basis set is selected. The "6-311" describes the core and valence electrons with good flexibility. The "++" adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and potential non-covalent interactions. The "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution, which is essential for capturing the true bonding environment.

  • Optimization Run: A geometry optimization calculation is performed in the gas phase. This is an iterative process where the software systematically adjusts bond lengths, angles, and dihedrals to find the lowest energy conformation of the molecule.

  • Validation via Frequency Analysis: Following successful optimization, a frequency calculation is performed at the identical level of theory (B3LYP/6-311++G(d,p)). The purpose is twofold:

    • Thermodynamic Properties: It yields zero-point vibrational energy and other thermodynamic data.

    • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of any imaginary frequencies would indicate a transition state, necessitating a re-optimization. This step is a critical, self-validating checkpoint.

Probing Electronic and Reactivity Frontiers

With a validated, low-energy structure, we can dissect its electronic properties to predict its chemical behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are paramount. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept one. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies lower reactivity.[3][5][6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution around the molecule. It maps regions of negative potential (red/yellow), which are susceptible to electrophilic attack (e.g., around the nitrogen atoms), and regions of positive potential (blue), which are prone to nucleophilic attack. This is invaluable for predicting sites of intermolecular interaction.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, revealing the atomic charges and the nature of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.[6]

The logical flow of this theoretical investigation is visualized below.

G cluster_0 Quantum Mechanics Core cluster_1 Property & Reactivity Analysis cluster_2 Application-Oriented Simulation A 1. Initial 3D Structure B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D D->B No, Re-optimize E Validated Ground State Geometry D->E Yes F HOMO/LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) Map E->G H Natural Bond Orbital (NBO) Analysis E->H I Molecular Docking Study E->I

Caption: A generalized workflow for the theoretical analysis of 5-Bromo-8-methylquinoxaline.

Part 2: Anticipated Data and Pharmacological Implications

Executing the described workflow will yield a rich dataset. While the precise values are pending calculation, we can anticipate the nature of the results and their interpretation in a drug discovery context.

Molecular Structure and Properties

The initial output will be the optimized 3D coordinates. From this, we can extract key structural parameters and compare them to known quinoxaline crystal structures to further validate our computational model.

Table 1: Predicted Physicochemical Properties of 5-Bromo-8-methylquinoxaline

PropertyPredicted Value/TypeSource
Molecular FormulaC₉H₇BrN₂[7]
Molecular Weight223.07 g/mol [7]
LogP2.70[7]
Topological Polar Surface Area (TPSA)25.78 Ų[7]
Hydrogen Bond Acceptors2[7]
Hydrogen Bond Donors0[7]
Rotatable Bonds0[7]

These properties suggest good potential for membrane permeability (LogP < 5) and oral bioavailability (TPSA < 140 Ų), aligning with Lipinski's Rule of Five, a foundational guideline in drug development.[4]

Electronic Profile and Reactivity Hotspots

The electronic data will provide a quantitative basis for the molecule's reactivity.

Table 2: Hypothetical DFT-Calculated Electronic Properties

ParameterExpected Value RangeImplication for Drug Discovery
EHOMO-6.5 to -7.5 eVIndicates electron-donating capability.
ELUMO-1.0 to -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.5 to 6.5 eVA larger gap suggests high kinetic stability.
Dipole Moment1.5 to 2.5 DebyeQuantifies molecular polarity, influencing solubility and binding.

The MEP map is expected to show strong negative potential localized around the two pyrazine nitrogen atoms, identifying them as primary sites for hydrogen bonding with protein residues. The bromine atom, due to its electron-withdrawing nature, will influence the charge distribution across the aromatic system.

G cluster_0 Energy Gap (ΔE) HOMO HOMO Highest Occupied Molecular Orbital - High Energy - Electron Donor (Nucleophilic) a reactivity Chemical Reactivity & Stability LUMO LUMO Lowest Unoccupied Molecular Orbital - Low Energy - Electron Acceptor (Electrophilic) LUMO->reactivity b

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-Bromo-8-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This guide focuses on a specific, yet under-explored member of this family: 5-Bromo-8-methylquinoxaline. While direct biological data on this compound is nascent, the extensive research on analogous structures provides a fertile ground for hypothesizing and systematically investigating its therapeutic potential. This document serves as a comprehensive roadmap for researchers, outlining a logical, evidence-based approach to identifying and validating the potential therapeutic targets of 5-Bromo-8-methylquinoxaline. We will delve into the scientific rationale for exploring its utility in oncology, inflammation, infectious diseases, and neurodegeneration, providing detailed experimental protocols and frameworks for data interpretation.

Introduction: The Therapeutic Promise of the Quinoxaline Core

Quinoxaline, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazine ring. This core structure is a common feature in a variety of biologically active molecules, including several approved drugs and numerous clinical candidates.[1][2][3][4] The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[5] Derivatives of quinoxaline have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][3][6]

5-Bromo-8-methylquinoxaline is a specific derivative characterized by a bromine atom at the 5-position and a methyl group at the 8-position. While the direct biological profile of this compound is not yet extensively documented in peer-reviewed literature, its structural features suggest it is a prime candidate for investigation. The presence of a halogen atom can influence metabolic stability and binding interactions, while the methyl group can impact lipophilicity and steric hindrance at the target site.

This guide, therefore, takes a proactive and predictive approach. Leveraging the wealth of data on the broader quinoxaline class, we will construct a robust scientific framework to systematically uncover the therapeutic targets of 5-Bromo-8-methylquinoxaline. Our exploration will be grounded in the principles of modern drug discovery, emphasizing a hypothesis-driven methodology.

Proposed Therapeutic Area I: Oncology

The development of novel anticancer agents is a cornerstone of modern medicine. Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents with activity against various tumors.[7] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to direct interaction with cellular macromolecules.[8]

Rationale for Investigation

Numerous studies have highlighted the antiproliferative and pro-apoptotic activities of quinoxaline derivatives in various cancer models, including breast, liver, and colon cancers.[8] This established precedent strongly supports the investigation of 5-Bromo-8-methylquinoxaline as a potential anticancer agent.

Potential Molecular Targets
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinoxaline derivatives have been identified as potent VEGFR-2 inhibitors.[8][9] The planar aromatic structure of 5-Bromo-8-methylquinoxaline makes it a plausible candidate for binding to the ATP-binding site of VEGFR-2.

  • DNA Intercalation and Topoisomerase Inhibition: The flat, aromatic nature of the quinoxaline ring system allows it to intercalate between the base pairs of DNA, potentially leading to cell cycle arrest and apoptosis.[8] This mechanism is characteristic of several established chemotherapeutic agents. Furthermore, this intercalation can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair.

Experimental Validation Workflow

A systematic approach is crucial to validate these hypotheses. The following workflow outlines the key experimental steps:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Cellular Mechanism of Action cluster_3 In vivo Validation In vitro Cytotoxicity Assays In vitro Cytotoxicity Assays VEGFR-2 Kinase Assay VEGFR-2 Kinase Assay In vitro Cytotoxicity Assays->VEGFR-2 Kinase Assay If cytotoxic DNA Binding Studies DNA Binding Studies In vitro Cytotoxicity Assays->DNA Binding Studies If cytotoxic Western Blot for Signaling Pathways Western Blot for Signaling Pathways VEGFR-2 Kinase Assay->Western Blot for Signaling Pathways Topoisomerase Inhibition Assay Topoisomerase Inhibition Assay DNA Binding Studies->Topoisomerase Inhibition Assay Cell Cycle Analysis Cell Cycle Analysis Topoisomerase Inhibition Assay->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Xenograft Tumor Models Xenograft Tumor Models Apoptosis Assays->Xenograft Tumor Models

Figure 1: Experimental workflow for oncology target validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-8-methylquinoxaline in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (DMSO alone) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: VEGFR-2 Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Inhibitor Addition: Add varying concentrations of 5-Bromo-8-methylquinoxaline or a known VEGFR-2 inhibitor (e.g., Sorafenib) to the wells.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence-based).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Proposed Therapeutic Area II: Inflammation and Sepsis

Chronic inflammation is a key driver of many diseases, and sepsis remains a life-threatening condition with limited therapeutic options. The anti-inflammatory properties of certain quinoxaline derivatives suggest their potential in modulating inflammatory responses.[10]

Rationale for Investigation

A specific quinoxaline derivative, 2-methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide (2-MQB), has been shown to be a promising anti-inflammatory agent for sepsis by suppressing TLR4 signaling pathways.[10] This provides a strong rationale for investigating whether 5-Bromo-8-methylquinoxaline shares this activity.

Potential Molecular Target: Toll-Like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a pattern recognition receptor that plays a critical role in the innate immune response. Its activation by lipopolysaccharide (LPS) from Gram-negative bacteria triggers a signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] Dysregulation of this pathway can lead to excessive inflammation and sepsis. Inhibition of TLR4 signaling is therefore a promising therapeutic strategy.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-kB NF-kB MyD88->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines 5-Bromo-8-methylquinoxaline 5-Bromo-8-methylquinoxaline 5-Bromo-8-methylquinoxaline->TLR4 Potential Inhibition

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-8-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Quinoxalines

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities. These activities include, but are not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoxaline scaffold is a key focus in medicinal chemistry and drug discovery, as the position and nature of substituents can profoundly influence a molecule's therapeutic efficacy and pharmacokinetic profile.

5-Bromo-8-methylquinoxaline, in particular, serves as a versatile synthetic intermediate. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The methyl group at the 8-position modulates the electronic properties and steric environment of the molecule. This application note provides a detailed, field-proven protocol for the regioselective synthesis of 5-Bromo-8-methylquinoxaline from the readily available starting material, 5-methylquinoxaline.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 5-Bromo-8-methylquinoxaline is achieved through an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile (in this case, a source of electrophilic bromine) attacks the electron-rich benzene ring of the quinoxaline system. The regioselectivity of this reaction—the preferential substitution at the 5-position—is governed by the directing effects of the existing substituents on the quinoxaline core.

The pyrazine ring of the quinoxaline is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack compared to benzene. However, the benzene ring remains the more electron-rich portion of the bicyclic system. Within the benzene ring of 5-methylquinoxaline, the methyl group at the 8-position is an ortho-, para-directing activator, while the fused pyrazine ring exerts a deactivating effect. The interplay of these electronic influences directs the incoming electrophile to the 5-position.

N-Bromosuccinimide (NBS) is employed as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a low concentration of electrophilic bromine in the reaction mixture. This controlled release helps to minimize side reactions, such as over-bromination.

Experimental Workflow

The overall workflow for the synthesis, workup, and purification of 5-Bromo-8-methylquinoxaline is depicted below.

Synthesis_Workflow Experimental Workflow for 5-Bromo-8-methylquinoxaline Synthesis cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Characterization start Dissolve 5-methylquinoxaline in acetonitrile add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs heat Heat reaction mixture to 60°C for 16 hours add_nbs->heat cool Cool to room temperature heat->cool concentrate Concentrate under reduced pressure cool->concentrate dilute Dilute with ethyl acetate concentrate->dilute filter Filter insoluble solids dilute->filter wash Wash filtrate with saturated brine filter->wash dry Dry with anhydrous Na2SO4 wash->dry final_concentrate Concentrate to yield crude product dry->final_concentrate purify Purify by column chromatography (if necessary) final_concentrate->purify characterize Characterize product (NMR, MS, IR, MP) purify->characterize

Caption: Synthetic workflow for 5-Bromo-8-methylquinoxaline.

Detailed Experimental Protocol

This protocol is adapted from a procedure outlined in patent literature, providing a robust method for the synthesis of 5-Bromo-8-methylquinoxaline.[1]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5-Methylquinoxaline144.179.50 g65.97
N-Bromosuccinimide (NBS)177.9827.00 g151.74
Acetonitrile (CH₃CN)41.0580 mL-
Ethyl Acetate (EtOAc)88.11~500 mL-
Saturated Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylquinoxaline (9.50 g, 65.97 mmol).

    • Add acetonitrile (80 mL) to the flask and stir at room temperature until the 5-methylquinoxaline is completely dissolved.

    • Carefully add N-bromosuccinimide (27.00 g, 151.74 mmol) to the solution. Note: The addition of NBS may cause a slight exotherm.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C using a heating mantle and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Isolation:

    • After 16 hours, or upon completion of the reaction, remove the heat source and allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • To the resulting residue, add ethyl acetate (500 mL) to dissolve the product.

    • Filter the mixture to remove any insoluble solids (succinimide byproduct).

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Expected Results

The procedure is expected to yield 5-Bromo-8-methylquinoxaline as a brown solid. The reported yield for this procedure is approximately 41% (6.00 g).[1]

Purification and Characterization

For many applications, the crude product may be of sufficient purity. However, for use in sensitive downstream applications, purification by column chromatography on silica gel may be necessary. A suitable eluent system would typically be a mixture of hexanes and ethyl acetate, with the polarity gradually increasing.

Characterization of 5-Bromo-8-methylquinoxaline:

PropertyValue
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Brown solid
Mass Spectrometry (ESI-MS) m/z = 222.9 [M+H]⁺[1]
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a critical tool for confirming the structure. Expected signals would include two doublets for the pyrazine protons, two doublets for the aromatic protons on the brominated ring, and a singlet for the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of carbon signals for the quinoxaline core and the methyl group. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum can be used to identify the characteristic functional groups present in the molecule, such as C-H, C=N, and C=C bonds.

  • Melting Point: A sharp melting point range for the purified product is an indicator of its purity.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • 5-Methylquinoxaline: May be harmful if swallowed. Causes skin and serious eye irritation.

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. It is also an oxidizing agent and may intensify fire.

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical prior to use.

References

Sources

Application Note: Scalable Synthesis of 5-Bromo-8-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 5-Bromo-8-methylquinoxaline represents a critical functionalization step in the development of bioactive heterocyclic scaffolds. Quinoxalines are privileged structures in medicinal chemistry, serving as cores for kinase inhibitors, intercalating agents, and receptor antagonists (e.g., Brimonidine analogs).

This protocol details the direct regioselective bromination of 5-methylquinoxaline. While de novo synthesis via the condensation of 3-bromo-6-methyl-1,2-phenylenediamine with glyoxal is theoretically viable, the unavailability of the specific brominated diamine precursor often necessitates the post-functionalization strategy described here.

Key Technical Considerations:

  • Regioselectivity: The quinoxaline ring is electron-deficient, making electrophilic aromatic substitution (EAS) challenging. However, the 5- and 8-positions are the least deactivated. The presence of the electron-donating methyl group at C5 directs electrophilic attack primarily to the C8 position (para to the methyl group on the benzenoid ring), favoring the formation of the 5,8-disubstituted system.

  • Reaction Pathway: We utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile). Unlike non-polar radical conditions (e.g., CCl4/Benzoyl Peroxide) which favor benzylic bromination (yielding 5-(bromomethyl)quinoxaline), the use of acetonitrile facilitates the polar mechanism required for ring bromination.

Chemical Reaction Workflow

The following diagram illustrates the process flow, highlighting the critical decision points and phase transitions.

G Start Starting Material: 5-Methylquinoxaline Solvent Solvent System: Acetonitrile (CH3CN) Start->Solvent Reagent Reagent Addition: N-Bromosuccinimide (NBS) (2.3 equiv) Reagent->Solvent Reaction Reaction Phase: 60°C, 16 Hours (Stirring) Solvent->Reaction Dissolution & Heating Workup Workup Phase: Concentration -> EtOAc Dilution Brine Wash -> Na2SO4 Dry Reaction->Workup Completion (TLC Monitor) Purification Purification: Flash Chromatography (EtOAc/Hexane) Workup->Purification Crude Residue Product Final Product: 5-Bromo-8-methylquinoxaline (Brown Solid) Purification->Product Isolation

Figure 1: Process flow diagram for the regioselective bromination of 5-methylquinoxaline.

Detailed Experimental Protocol

Materials & Reagents Table
Reagent / SolventRoleEquivalents (eq)Molecular WeightCAS Number
5-Methylquinoxaline Substrate1.0144.1713708-12-8
N-Bromosuccinimide (NBS) Brominating Agent~2.3177.98128-08-5
Acetonitrile (CH₃CN) SolventN/A (0.8 - 1.0 M)41.0575-05-8
Ethyl Acetate Extraction SolventN/A88.11141-78-6
Sodium Sulfate (Na₂SO₄) Drying AgentN/A142.047757-82-6
Step-by-Step Methodology

Pre-requisites:

  • Ensure all glassware is clean and dry.

  • Perform all operations within a certified chemical fume hood.

  • Safety Note: NBS is an irritant; Acetonitrile is flammable and toxic. Wear appropriate PPE (gloves, goggles, lab coat).

Step 1: Solubilization

  • Charge a round-bottom flask equipped with a magnetic stir bar with 5-methylquinoxaline (9.50 g, 65.97 mmol).

  • Add Acetonitrile (CH₃CN) (80 mL).

  • Stir at room temperature until the solid is completely dissolved.

Step 2: Reagent Addition & Reaction

  • Add N-Bromosuccinimide (NBS) (27.00 g, 151.74 mmol) to the stirring solution.

    • Note: The excess NBS (approx.[1] 2.3 eq) drives the reaction to completion and compensates for potential side reactions or moisture.

  • Equip the flask with a condenser and heat the system to 60 °C .

  • Maintain stirring at 60 °C for 16 hours .

    • Process Control: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS to confirm consumption of the starting material.

Step 3: Workup & Isolation [2]

  • Cool the reaction mixture to room temperature (20–25 °C).

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the majority of the acetonitrile.

  • Dilute the resulting residue with Ethyl Acetate (500 mL).

  • Filtration: The mixture will likely contain insoluble succinimide byproducts. Filter the suspension to remove these solids.[3]

  • Washing: Transfer the filtrate to a separatory funnel.

    • Wash with Brine (saturated NaCl solution) (2 x 100 mL).

  • Drying: Collect the organic layer and dry over anhydrous Sodium Sulfate (Na₂SO₄) .[4]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.[3]

Step 4: Purification

  • The crude residue is typically a brown solid.[5]

  • If necessary, purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20% EtOAc).

  • Yield: Typical isolated yield is approximately 6.00 g (41%) .[3]

  • Characterization: The product appears as a brown solid.[2][3][5]

    • MS (ESI): m/z = 222.9 [M+H]⁺.

Quality Control & Troubleshooting

To ensure the integrity of the protocol ("Trustworthiness"), the following validation parameters must be checked:

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete conversion or loss during workup.Increase reaction time to 24h; ensure thorough extraction of the aqueous layer with EtOAc.
Benzylic Bromination Radical mechanism dominance.Ensure the solvent is pure Acetonitrile (polar). Avoid strong light sources which might initiate radical chains.
Polybromination Large excess of NBS or high temp.Strictly control temperature at 60 °C; do not exceed 2.5 eq of NBS.

Structural Confirmation (NMR Expectations):

  • ¹H NMR: Distinct signals for the quinoxaline protons (H2, H3) and the aromatic protons (H6, H7).[5] The loss of symmetry compared to the starting material and the integration of the methyl group (singlet, ~2.7 ppm) are diagnostic.

  • Differentiation: Benzylic bromination would shift the methyl signal significantly (to a CH₂Br ~4.5-5.0 ppm). Ring bromination retains the methyl singlet.

References

  • ChemicalBook Protocols. (n.d.). Synthesis of 5-Bromo-8-methylquinoxaline. Retrieved from

  • Vertex AI Search Results. (2025). Aggregated Synthesis Procedures for Quinoxaline Derivatives. (See Search Snippet 1.1 for specific mass/molar quantities).
  • ResearchGate. (2016).[5] Bromination of 8-substituted quinolines. (Contextual support for bromination conditions in nitrogen heterocycles). Retrieved from

Sources

Application Notes & Protocols: Strategic Bromination of the Quinoxaline Scaffold Using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Brominated Quinoxalines

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are integral to a spectrum of pharmacologically active agents, demonstrating antimicrobial, anticancer, and kinase-inhibiting properties. The functionalization of the quinoxaline core is therefore a critical endeavor in drug discovery. Halogenation, particularly bromination, serves as a pivotal strategic step, installing a versatile synthetic handle for subsequent modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitutions.[1][2]

This guide provides an in-depth exploration of N-Bromosuccinimide (NBS) as the reagent of choice for quinoxaline bromination. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. NBS offers significant advantages over diatomic bromine (Br₂), being a crystalline solid that is safer to handle and allows for a controlled, low-concentration release of the active brominating species, thereby minimizing side reactions.[3][4]

The Reagent: Understanding N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile reagent employed in radical substitution, electrophilic addition, and electrophilic substitution reactions.[4][5] For the bromination of aromatic and heteroaromatic systems like quinoxaline, its primary role is to serve as an electrophilic bromine source. The reactivity of NBS can be significantly enhanced in the presence of a strong acid.

Key Advantages of NBS:

  • Safety and Handling: As a stable solid, NBS is considerably easier and safer to weigh and handle than volatile, highly corrosive liquid bromine.[6]

  • Controlled Reaction: NBS provides a low, steady concentration of the active brominating agent, which helps to prevent over-bromination and the formation of unwanted byproducts.[3]

  • Versatility: Its reactivity can be tuned by the choice of solvent and the presence or absence of radical initiators or acid catalysts, allowing for different bromination pathways.[7]

Mechanism and Regioselectivity: The "Why" of the Reaction

The bromination of the quinoxaline ring with NBS is not a radical-mediated process (like allylic bromination) but rather an electrophilic aromatic substitution (EAS) . The quinoxaline nucleus is an electron-deficient system, making it less reactive towards electrophiles than benzene. Consequently, forcing conditions, such as the use of a strong protic acid, are typically required to activate the NBS and drive the reaction.

Several studies have shown that heteroaromatics like quinoline and quinoxaline can be effectively brominated with NBS in strong acids such as concentrated sulfuric acid (H₂SO₄) or triflic acid (TfOH).[8][9]

The Role of the Acid Catalyst:

  • Activation of NBS: The strong acid protonates the carbonyl oxygen of NBS. This polarization of the N-Br bond renders the bromine atom significantly more electrophilic and susceptible to attack by the π-system of the quinoxaline ring.

  • Reaction Pathway: The electron-rich benzene portion of the quinoxaline ring acts as the nucleophile, attacking the electrophilic bromine of the activated NBS-acid complex. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base (such as HSO₄⁻ or the solvent) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the brominated quinoxaline product.

Below is a diagram illustrating this acid-catalyzed electrophilic bromination mechanism.

G cluster_activation Step 1: Activation of NBS cluster_attack Step 2: Nucleophilic Attack cluster_rearomatization Step 3: Re-aromatization NBS N-Bromosuccinimide (NBS) Activated_NBS Protonated NBS (Enhanced Electrophilicity of Br) NBS->Activated_NBS Protonation H_plus H⁺ (from strong acid) Quinoxaline Quinoxaline Ring Activated_NBS->Quinoxaline Electrophile Sigma_Complex Sigma Complex (Resonance Stabilized Cation) Quinoxaline->Sigma_Complex π-system attacks Br⁺ Base Base (e.g., HSO₄⁻) Bromo_Quinoxaline Bromoquinoxaline Sigma_Complex->Bromo_Quinoxaline Deprotonation Conclusion Reaction Complete

Caption: Proposed mechanism for acid-catalyzed electrophilic bromination of quinoxaline.

Regioselectivity: Controlling the Position of Bromination

The position of bromination on the quinoxaline ring is dictated by the electronic properties of the system. The pyridine-like ring is electron-withdrawing, deactivating the entire molecule but particularly the heterocyclic portion. Therefore, electrophilic attack occurs preferentially on the homocyclic (benzene) ring.[9] For an unsubstituted quinoxaline, bromination typically yields a mixture of 5-bromo- and 6-bromoquinoxaline, with the exact ratio depending on the specific acid and reaction conditions employed. For substituted quinoxalines, the existing substituents will direct the position of bromination according to established principles of electrophilic aromatic substitution.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and should be adapted based on the specific quinoxaline substrate.[8] All operations should be performed in a well-ventilated fume hood.

Protocol 1: General Procedure for Monobromination of Quinoxaline

This protocol details a robust method for the monobromination of the quinoxaline benzene ring using NBS in the presence of a strong acid.

Materials and Reagents:

  • Quinoxaline substrate

  • N-Bromosuccinimide (NBS), recrystallized if impure[10]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) or Triflic Acid (TfOH)

  • Dichloromethane (DCM) or a suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the quinoxaline substrate (1.0 eq). Dissolve or suspend it in a minimal amount of the chosen inert solvent (e.g., DCM) or, if using H₂SO₄ as the medium, add it directly to the acid.

  • Acid Addition: Cool the flask in an ice bath (0 °C). Slowly and carefully add concentrated H₂SO₄ or TfOH (typically 5-10 volumes relative to the substrate). Stir until a homogeneous solution is achieved.

  • NBS Addition: In a separate container, weigh N-Bromosuccinimide (1.0 - 1.2 eq). Add the NBS portion-wise to the stirred, cooled reaction mixture over 15-30 minutes. A slight exotherm may be observed; maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, cool the flask again in a large ice bath. Very slowly and cautiously pour the acidic mixture onto a stirred slurry of crushed ice. This step is highly exothermic and must be done with extreme care.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the quenched mixture until the pH is neutral or slightly basic (pH 7-8). Be prepared for significant gas evolution (CO₂).

  • Work-up: If any residual bromine color persists, add a small amount of saturated Na₂S₂O₃ solution to quench it. Transfer the entire mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure bromoquinoxaline.

G start Start: Quinoxaline Substrate setup 1. Dissolve/Suspend Substrate 2. Cool to 0 °C in Ice Bath start->setup acid 3. Add Strong Acid (H₂SO₄ or TfOH) Slowly, while stirring setup->acid nbs 4. Add NBS (1.1 eq) Portion-wise Maintain 0-5 °C acid->nbs react 5. Stir at 0 °C to RT Monitor by TLC/LC-MS nbs->react quench 6. Quench Reaction Pour onto crushed ice (CAUTION!) react->quench neutralize 7. Neutralize with NaHCO₃ (aq) Adjust to pH 7-8 quench->neutralize workup 8. Extract with Organic Solvent (e.g., DCM or EtOAc) neutralize->workup dry 9. Dry Organic Layer (e.g., MgSO₄) Filter and Concentrate workup->dry purify 10. Purify Product (Column Chromatography or Recrystallization) dry->purify end End: Pure Bromoquinoxaline purify->end

Caption: Standard experimental workflow for the bromination of quinoxaline using NBS.

Data Summary and Troubleshooting

The choice of conditions can influence the yield and regioselectivity. Researchers should optimize these parameters for their specific substrate.

ParameterCondition / ChoiceRationale & Expected Outcome
Acid Catalyst H₂SO₄ vs. TfOHBoth are effective. TfOH is a stronger acid and may lead to faster reaction times but is more expensive. H₂SO₄ is a cost-effective and widely used alternative.[8][9]
NBS Stoichiometry 1.0 - 1.2 equivalentsUsing a slight excess of NBS ensures complete consumption of the starting material. A large excess (>1.5 eq) may lead to di-bromination.
Temperature 0 °C to Room Temp.Starting at low temperature controls the initial exotherm and improves selectivity. Allowing the reaction to warm to RT drives it to completion.
Solvent DCM or neat acidDCM can be used for solubility, but many reactions proceed efficiently using the strong acid as the reaction medium itself.

Common Troubleshooting Scenarios:

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Insufficient acid activation; Substrate is highly deactivated.Use a stronger acid (TfOH); Increase reaction time or temperature moderately (e.g., to 40 °C); Ensure NBS is pure.
Formation of Di-bromo Product Excess NBS used; Substrate is highly activated.Reduce NBS stoichiometry to 1.0 eq; Add NBS more slowly at 0 °C; Monitor carefully and stop the reaction once the mono-bromo product is dominant.
Difficult Work-up / Emulsion Incomplete neutralization; Presence of tars.Ensure pH is fully neutralized; Add brine (sat. NaCl) to the aqueous layer to break the emulsion; Filter the crude mixture through a pad of celite before extraction.

Safety and Handling Precautions

N-Bromosuccinimide and strong acids are hazardous materials that require strict safety protocols.[11][12]

  • N-Bromosuccinimide (NBS):

    • Hazards: Oxidizer, corrosive, harmful if swallowed, causes severe skin burns and eye damage.[11][12][13]

    • Handling: Always handle in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[14][15] Avoid creating dust. Store away from combustible materials in a cool, dry place.[14]

  • Strong Acids (H₂SO₄, TfOH):

    • Hazards: Extremely corrosive, cause severe burns upon contact. Reacts violently with water.

    • Handling: Wear appropriate PPE, including face shield and acid-resistant gloves. Always add acid to other reagents slowly and with cooling. Never add water to concentrated acid.

Conclusion

The bromination of quinoxalines using N-Bromosuccinimide under acidic conditions is a reliable and scalable method for producing valuable synthetic intermediates. By understanding the electrophilic aromatic substitution mechanism and the critical role of the acid catalyst, researchers can effectively control the reaction's regioselectivity and outcome. Careful attention to the experimental protocol and stringent adherence to safety precautions are paramount for the successful and safe execution of this important transformation.

References

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Chem Veda. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of N-Bromosuccinimide (NBS) in Modern Organic Synthesis. Retrieved from [Link]

  • Chemistry academy. (2020, July 30). N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017, September). Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • PMC. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • ChemRxiv. (2024). Application in site-selective halogenation of quinoxalin-2(1H)-ones and synthesis of gem. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. Retrieved from [Link]

  • Guest Medical. (n.d.). NBS Granules Safety Data Sheet. Retrieved from [Link]

  • Nature-based Solutions Initiative. (n.d.). NbS Guidelines. Retrieved from [Link]

  • NBS. (n.d.). Health and Safety. Retrieved from [Link]

  • NBSguide.org. (n.d.). Water management. Retrieved from [Link]

  • Global Disaster Preparedness Center. (n.d.). Nature Based Solutions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the 5-Bromo-8-methylquinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold - A Privileged Motif in Modern Chemistry

The quinoxaline core, a fused heterocyclic system comprising a benzene and a pyrazine ring, represents a cornerstone in the architecture of molecules with significant biological and material properties.[1] Its derivatives are integral to a wide spectrum of applications, from pharmaceuticals—exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory activities—to materials science, where they are employed in dyes, organic semiconductors, and electroluminescent materials.[1][2] The 5-Bromo-8-methylquinoxaline scaffold, in particular, serves as a versatile and highly valuable starting material for the synthesis of a diverse library of novel compounds. The presence of a bromine atom at the 5-position offers a reactive handle for a multitude of cross-coupling and substitution reactions, while the methyl group at the 8-position can influence the electronic properties and steric environment of the molecule, and can itself be a site for functionalization.[3][4]

This comprehensive guide provides detailed application notes and robust protocols for the key functionalization strategies of the 5-Bromo-8-methylquinoxaline scaffold. Designed for researchers, scientists, and professionals in drug development, this document aims to be a practical resource, elucidating not only the procedural steps but also the underlying chemical principles that govern these transformations.

Diagram: Key Functionalization Pathways of 5-Bromo-8-methylquinoxaline

G A 5-Bromo-8-methylquinoxaline B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B ArB(OH)₂ Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst, Base D Sonogashira Coupling (C-C Bond Formation) A->D Terminal Alkyne Pd/Cu Catalysts, Base E Heck Reaction (C-C Bond Formation) A->E Alkene Pd Catalyst, Base F Nucleophilic Aromatic Substitution (C-Nu Bond Formation) A->F Nucleophile (e.g., RO⁻, RS⁻) G C-H Functionalization (Direct C-H Modification) A->G Various Reagents (Metal-catalyzed or metal-free)

Caption: Major reaction pathways for the functionalization of 5-Bromo-8-methylquinoxaline.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the 5-position of the quinoxaline ring is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures or introducing alkyl and vinyl groups.[5][6] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Causality Behind Experimental Choices:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively stable precatalyst that is reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used.

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Triphenylphosphine (PPh₃) is a standard, cost-effective choice, while more electron-rich and bulky ligands like SPhos or XPhos can be beneficial for challenging couplings.

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-8-methylquinoxaline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-8-methylquinoxaline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-methylquinoxaline.

Data Presentation: Illustrative Suzuki-Miyaura Couplings

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid5-Phenyl-8-methylquinoxaline85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-8-methylquinoxaline80-90
33-Pyridinylboronic acid5-(3-Pyridinyl)-8-methylquinoxaline75-85
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a crucial linkage in many pharmaceuticals.[8][9] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor and a bulky, electron-rich phosphine ligand is typically required. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos are effective in promoting the catalytic cycle.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a widely used base for this purpose.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-8-methylquinoxaline

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and BINAP (0.03 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

  • In a separate flame-dried flask, add 5-Bromo-8-methylquinoxaline (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the prepared catalyst solution to the flask containing the reactants via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Illustrative Buchwald-Hartwig Aminations

EntryAmineProductTypical Yield (%)
1Morpholine4-(8-Methylquinoxalin-5-yl)morpholine80-90
2AnilineN-Phenyl-8-methylquinoxalin-5-amine75-85
3BenzylamineN-Benzyl-8-methylquinoxalin-5-amine70-80
Sonogashira and Heck Couplings: Expanding the Carbon Framework

The Sonogashira coupling introduces alkynyl groups, which are valuable functionalities for further transformations in drug discovery.[11][12] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[13] The Heck reaction allows for the arylation or vinylation of alkenes, providing access to substituted olefins.[14][15]

Diagram: Catalytic Cycle of Sonogashira Coupling

G Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-Br Pd0->PdII Oxidative Addition (R-Br) PdII_alkyne R-Pd(II)L₂-C≡CR' PdII->PdII_alkyne Transmetalation (Cu-C≡CR') PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Due to the breadth of this guide, detailed protocols for Sonogashira and Heck reactions are provided in the supplementary information. However, the general principles of palladium catalysis, including the choice of catalyst, ligand, base, and solvent, are analogous to the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Part 2: Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions are highly effective, direct nucleophilic aromatic substitution (SₙAr) can be a more atom-economical alternative under certain conditions. The electron-deficient nature of the quinoxaline ring system can facilitate the attack of strong nucleophiles at the C5-position, displacing the bromide.[16][17] This pathway is often favored with strong nucleophiles like alkoxides or thiolates and may require elevated temperatures.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles are required to attack the electron-deficient aromatic ring. Sodium or potassium salts of alcohols or thiols are common choices.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the reagents and promote the reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

Materials:

  • 5-Bromo-8-methylquinoxaline

  • Sodium methoxide (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-8-methylquinoxaline (1.0 mmol) and sodium methoxide (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methoxy-8-methylquinoxaline.

Part 3: C-H Functionalization of the Methyl Group

Modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds, which offers a more step- and atom-economical approach to molecular diversification.[3][4] The methyl group at the 8-position of the quinoxaline scaffold can be a target for such transformations, often involving transition metal catalysis.[4]

Conceptual Workflow: C-H Functionalization

G Start 5-Bromo-8-methylquinoxaline Activation C(sp³)-H Activation (e.g., with Pd, Rh, or Ru catalyst) Start->Activation Intermediate Cyclometalated Intermediate Activation->Intermediate Coupling Coupling with Electrophile/Nucleophile Intermediate->Coupling Product Functionalized Product (e.g., 8-CH₂-R) Coupling->Product

Caption: Conceptual workflow for the C-H functionalization of the 8-methyl group.

While specific protocols for the C-H functionalization of 5-Bromo-8-methylquinoxaline are still emerging, the principles established for related 8-methylquinoline systems provide a strong foundation for methodology development.[4] These reactions often involve directing group assistance from the quinoxaline nitrogen to facilitate selective C-H activation at the methyl group.

Conclusion and Future Outlook

The 5-Bromo-8-methylquinoxaline scaffold is a powerful platform for the generation of novel chemical entities with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and reliable methods for the diversification of this core structure. The continued exploration of modern synthetic techniques, particularly direct C-H functionalization, will undoubtedly unlock even greater potential for this versatile scaffold.

References

  • Suzuki-Miyaura Coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane and halide or triflate under basic conditions. (Chemistry LibreTexts)
  • The mechanism of Suzuki-Miyaura cross-coupling is centered around a square-planar Pd complex which exists in two oxidation states, Pd(0) and Pd(II).
  • A detailed experimental procedure for a Suzuki cross-coupling reaction. (Rose-Hulman Institute of Technology)
  • The Suzuki-Miyaura Cross Coupling Reaction is one of the most powerful methods used in the formation of C-C bonds. (Tokyo Chemical Industry)
  • Palladium‐catalyzed Suzuki–Miyaura cross‐coupling of bromoarenes can be achieved with Pd nanoparticle catalysts.
  • 8‐Methylquinoline is an ideal substrate for C(sp³)-H functionalization reactions due to the chelating nitrogen atom.
  • The presence of the chelating nitrogen atom in 8-methylquinoline enables the formation of cyclometallated complexes with various transition metals, leading to selective synthesis of functionalized quinolines. (PubMed)
  • Quinoxalinone has physiological activity and strong reactivity, allowing for C–H functionalization.
  • The electrophilic nature of quinoxaline has been explored in the vicarious nucleophilic substitution (VNS) of hydrogen. (RSC Publishing)
  • Quinoxaline derivatives have a wide range of useful biological properties, including hypnotic, sedative, analgesic, and anti-convulsant effects. (Der Pharma Chemica)
  • The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. (Organic Chemistry Portal)
  • New symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline with a variety of sulfur and/or nitrogen nucleophiles. (PMC - NIH)
  • Sonogashira cross-coupling has been explored for halotryptophans in water.
  • The homogeneous Pd-catalysed Mizoroki–Heck coupling reaction can be successfully performed in water in the absence of any additives under aerobic conditions. (RSC Publishing)
  • Functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry due to the medicinal potential of quinoline-based scaffolds.
  • A concerted S N Ar reaction of 5-bromo-1,2,3-triazines with phenols has been developed. (PubMed)
  • The Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling reaction of amines and aryl halides to form C-N bonds. (Chemistry LibreTexts)
  • An efficient iodine-DMSO catalyzed system for the synthesis of quinoxaline derivatives was developed.
  • Sonogashira coupling involves the coupling of vinyl/aryl halides with terminal acetylenes catalyzed by transition metals, especially palladium and copper.
  • The Heck reaction is useful for the preparation of disubstituted olefins and its rate depends on parameters like temperature, solvent, base, and c
  • Chemical properties of 5-Bromo-8-methylquinoxaline. (ChemScene)
  • A facile functionalization of C(sp³)–H bonds and tandem cyclization strategy to synthesize quinoline derivatives from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines has been developed. (ACS Omega)
  • The Sonogashira cross-coupling reaction is a powerful tool for C–C bond form
  • Nucleophilic aromatic substitution involves the attack of a nucleophile on a benzene deriv
  • The Heck (Mizoroki-Heck) reaction couples an aryl or vinyl halide to a substituted alkene. (YouTube)
  • The generally accepted mechanism of nucleophilic aromatic substitution of aryl halides with activating groups involves a two-step process. (Chemistry LibreTexts)
  • Quinoxaline is a fused heterocycle system of a benzene ring and pyrazine ring with considerable importance in medicinal chemistry. (MDPI)
  • The reactivity of Amberlite (IRA-67) base "heterogeneous" resin in Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene has been examined. (PubMed)
  • The Buchwald-Hartwig amination can be used to form a new carbon-nitrogen bond by reacting a bromo-substituted compound with an amine in the presence of a palladium c
  • Novel 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives were synthesized via the Hartwig–Buchwald amination reaction. (Indian Academy of Sciences)
  • The Heck reaction involves the cross-coupling of organohalides and alkenes in the presence of a palladium catalyst and a base. (Chemistry LibreTexts)
  • The Buchwald-Hartwig amination is a catalytic reaction for constructing sp²-N carbon-nitrogen bonds from amines and aryl/heteroaryl halides or sulfonates. (ACS GCI Pharmaceutical Roundtable)
  • The mechanism of the Buchwald–Hartwig amination of tert-butylbromobenzene with primary and secondary amines has been investig
  • A review of palladium-catalyzed Mizoroki–Heck cross-coupling reactions of aryl halides with in situ generated alkenes.

Sources

protocol for nucleophilic substitution on 5-Bromo-8-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Substitution Protocols for 5-Bromo-8-methylquinoxaline

Executive Summary

This guide details the protocols for effecting nucleophilic substitution on 5-Bromo-8-methylquinoxaline . While the quinoxaline core is electron-deficient, the 5-position (located on the fused carbocyclic ring) exhibits distinct reactivity compared to the highly electrophilic 2- and 3-positions. Unlike the pyrazine ring, the 5-position is resistant to classical uncatalyzed Nucleophilic Aromatic Substitution (


) under mild conditions. Therefore, this guide prioritizes Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig and Ullmann-type)  as the industry-standard method for introducing nucleophiles (amines, alkoxides, thiols) with high yield and chemoselectivity.

Scientific Context & Reactivity Analysis

To design a valid experiment, one must understand the electronic causality of the substrate.

  • Electronic Topography: Quinoxaline is a diazanaphthalene. The nitrogen atoms at positions 1 and 4 exert a strong inductive ($ -I

    
     -M $) withdrawal.
    
  • The Reactivity Dichotomy:

    • Positions 2, 3: Highly electron-deficient. Susceptible to direct

      
       by weak nucleophiles.
      
    • Positions 5, 8: The carbocyclic ring is relatively electron-rich compared to the pyrazine ring. The 5-Bromo substituent is not sufficiently activated for direct displacement by neutral nucleophiles.

  • The 8-Methyl Effect: The methyl group at position 8 provides weak electron donation ($ +I $), slightly increasing electron density on the carbocyclic ring. This further deactivates the 5-Br bond toward classical

    
    , making Palladium-catalyzed Oxidative Addition  the requisite pathway for substitution.
    
Decision Logic for Protocol Selection

ProtocolSelection Substrate 5-Bromo-8-methylquinoxaline Target Target Nucleophile? Substrate->Target Amine Amine (C-N) Target->Amine Alcohol Alcohol/Phenol (C-O) Target->Alcohol Thiol Thiol (C-S) Target->Thiol MethodA Protocol A: Pd-Catalyzed Amination (Buchwald-Hartwig) Amine->MethodA High Yield MethodB Protocol B: Cu-Catalyzed Etherification (Ullmann-type) Alcohol->MethodB Cost Effective MethodC Protocol C: Pd-Catalyzed Thiolation (Migita-type) Thiol->MethodC High Chemoselectivity

Figure 1: Decision matrix for selecting the appropriate substitution protocol based on the desired nucleophile.

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Primary Application: Introduction of primary and secondary amines.

Rationale: The nitrogen atoms of the quinoxaline ring can coordinate to Palladium, potentially poisoning the catalyst. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) is critical to outcompete the substrate for metal coordination and facilitate the oxidative addition into the C-Br bond.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 5-Bromo-8-methylquinoxaline1.0Electrophile
Nucleophile Primary/Secondary Amine1.2Nucleophile
Catalyst

or

0.05Pd Source
Ligand BINAP (Standard) or XPhos (Challenging amines)0.10Ligand
Base

or

2.0Proton Scavenger
Solvent Toluene or 1,4-Dioxane (Anhydrous)-Medium
Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes. Critical:

    
     inhibits the catalytic cycle.
    
  • Catalyst Pre-complexation: Add

    
     (5 mol%) and BINAP (10 mol%) to the flask. Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir at room temperature for 10 minutes until the solution turns a characteristic orange/red, indicating active catalyst formation.
    
  • Substrate Addition: Introduce 5-Bromo-8-methylquinoxaline (1.0 equiv), the amine (1.2 equiv), and

    
     (2.0 equiv).
    
    • Note: If the amine is a liquid, add it via syringe. If solid, add with the substrate.

  • Reaction: Heat the mixture to 100°C (oil bath temperature).

  • Monitoring: Monitor via TLC (typically 30% EtOAc/Hexane) every 2 hours. The starting material (

    
    ) should disappear, replaced by a more polar fluorescent spot.
    
    • Self-Validation Check: If reaction stalls after 4 hours, add an additional 2 mol% catalyst/ligand solution.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel).

Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)

Primary Application: Introduction of alcohols (alkoxylation) or phenols.

Rationale: Palladium catalysts can sometimes undergo


-hydride elimination with aliphatic alcohols. Copper catalysis is often more robust for forming C-O bonds on deactivated aryl systems.
Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7]
Catalyst CuI (Copper(I) Iodide)0.10
Ligand 1,10-Phenanthroline0.20
Base

or

2.0
Solvent DMF or DMSO-
Step-by-Step Methodology
  • Preparation: In a sealable pressure tube, combine 5-Bromo-8-methylquinoxaline (1.0 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and the base (2.0 equiv).

  • Nucleophile Addition: Add the alcohol (2.0 equiv). If the alcohol is inexpensive (e.g., methanol), it can be used as a co-solvent.

  • Solvent: Add DMF (anhydrous).

  • Deoxygenation: Bubble Argon through the solvent for 10 minutes. Seal the tube.

  • Reaction: Heat to 110°C for 12-24 hours.

    • Note: Copper catalysis is slower than Palladium; patience is required.

  • Workup: Dilute with water and extract with EtOAc (3x). The quinoxaline product will be in the organic layer.

    • Caution: DMF is difficult to remove. Wash the organic layer 5x with water or LiCl solution to remove DMF.

Mechanistic Visualization (The "Why" it Works)

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical Oxidative Addition step which overcomes the stability of the C-Br bond.

CatalyticCycle Pd0 LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Br-8-Me-Quinoxaline Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 LigEx Ligand Exchange (Amine Binding) Complex1->LigEx + Amine Complex2 Pd(II)-Ar-N-H Complex LigEx->Complex2 Deprot Deprotonation (Base Mediated) Complex2->Deprot + Base (-HBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of 5-Bromo-8-methylquinoxaline.

Troubleshooting & Self-Validating Checks

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst PoisoningEnsure Argon flow is rigorous. Switch to a bidentate ligand (e.g., Xantphos) to prevent Quinoxaline N-coordination to Pd.
Debromination (Product is 5-H)

-Hydride Elimination
Reaction temperature too high or amine is too sterically hindered. Lower temp to 80°C and increase time.
Low Yield Incomplete ConversionCheck solvent dryness. Water kills the active Pd(0) species. Add 3Å molecular sieves to the reaction.
Black Precipitate "Pd Black" FormationLigand dissociation occurred. Increase Ligand:Pd ratio to 2.5:1.

Safety & Handling

  • Toxicity: 5-Bromo-8-methylquinoxaline derivatives are potential DNA intercalators. Handle with double gloves and work exclusively in a fume hood.

  • Waste: Palladium and Copper waste must be segregated into heavy metal waste streams.

  • Base Hazards:

    
     is moisture sensitive and corrosive. Handle quickly or in a glovebox if available.
    

References

  • Synthesis of 5-Bromo-8-methylquinoxaline

    • Method: Bromination of 5-methylquinoxaline using NBS in acetonitrile.[8]

    • Source: ChemicalBook. (n.d.). 5-Bromo-8-methylquinoxaline synthesis.
  • Palladium-Catalyzed Amination (General Principles)

    • Context: Protocols for amination of deactiv
    • Source: Buchwald, S. L., & Hartwig, J. F. (Wikipedia Summary/Review).
    • [1][3]

  • Reactivity of Quinoxaline Derivatives

    • Context: Discussion of nucleophilic attack sites on the quinoxaline core (2/3 vs 5/8).
    • Source: LibreTexts Chemistry. (2022).[5] Nucleophilic Aromatic Substitution.

  • Catalytic Amination of Heterocycles

    • Context: Specifics on using tBuBrettPhos and other ligands for heterocyclic bromides.
    • Source: Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

Sources

experimental procedure for scaling up 5-Bromo-8-methylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the scale-up synthesis of 5-Bromo-8-methylquinoxaline.

Executive Summary

The synthesis of 5-Bromo-8-methylquinoxaline presents a specific regiochemical challenge due to the symmetry of the quinoxaline core and the competing reactivity of the methyl group.[1] While various academic routes exist, many suffer from poor atom economy or non-scalable chromatography.

This protocol details a two-step, scalable workflow optimized for kilogram-scale production.

  • Ring Construction: Condensation of 2,3-diaminotoluene with glyoxal.[1]

  • Regioselective Functionalization: Electrophilic bromination of 5-methylquinoxaline using N-Bromosuccinimide (NBS).[1]

Key Advantages of this Protocol:

  • Avoids Isomer Separations: Circumvents the difficult separation of nitroaniline isomers associated with de novo benzene ring synthesis.

  • Process Safety: Eliminates the use of elemental bromine (

    
    ) in favor of solid handling reagents (NBS), though thermal hazards remain.
    
  • Scalability: Optimized for crystallization-based purification, minimizing silica gel usage.[1]

Pathway Analysis & Strategy

Retrosynthetic Logic

The target molecule contains a 1,4-relationship between the methyl and bromo substituents on the carbocyclic ring.

  • Route A (Discarded): Nitration of 2-bromo-5-methylaniline.[1] Reason: Direct nitration yields a mixture of 4-nitro and 6-nitro isomers, requiring difficult separation and resulting in yield loss.[1]

  • Route B (Selected): Late-stage bromination of the pre-formed 5-methylquinoxaline core.[1]

    • Mechanism:[2][3][4][5][6][7] The C5 and C8 positions of quinoxaline are

      
      -positions (analogous to naphthalene), significantly more reactive toward electrophilic aromatic substitution (EAS) than the 
      
      
      
      -positions (C6/C7). With C5 blocked by a methyl group, C8 becomes the primary site for EAS.
    • Risk:[2][8][9] Radical bromination of the methyl group (benzylic bromination).

    • Control: Use of polar aprotic solvents (Acetonitrile) and exclusion of light to favor the ionic EAS mechanism over the radical pathway.

Reaction Scheme

The following diagram illustrates the chemical pathway and the competing side-reaction that must be controlled.

ReactionScheme SM 2,3-Diaminotoluene (Starting Material) Int 5-Methylquinoxaline (Intermediate) SM->Int Step 1: Condensation EtOH, 0-25°C Glyoxal Glyoxal (40% aq) Glyoxal->Int Target 5-Bromo-8-methylquinoxaline (TARGET) Int->Target Step 2: EAS Bromination (Ionic Pathway) Impurity 5-(Bromomethyl)quinoxaline (Major Impurity) Int->Impurity Side Reaction: Radical Bromination Reagent NBS / ACN 60°C, Dark Reagent->Target

Figure 1: Synthetic pathway highlighting the critical divergence between the desired ring bromination and the benzylic impurity.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methylquinoxaline

Objective: Construct the heterocycle from commercially available 2,3-diaminotoluene.[1]

  • Reagents:

    • 2,3-Diaminotoluene (CAS: 2687-25-4): 1.0 equiv.[1]

    • Glyoxal (40% w/w in H2O): 1.2 equiv.

    • Ethanol (Absolute): 10 Volumes.

Protocol:

  • Setup: Charge a reactor with 2,3-diaminotoluene and Ethanol. Stir to dissolve under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0–5 °C. The reaction is exothermic; controlling the initial addition is critical.

  • Addition: Add Glyoxal solution dropwise over 60 minutes, maintaining internal temperature

    
     °C.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC.[10] Consumption of diamine should be >98%.[1]

  • Workup:

    • Concentrate the ethanolic solution under reduced pressure to remove solvent.[2]

    • Dilute the residue with Dichloromethane (DCM) and wash with water (2x) to remove excess glyoxal.

    • Dry organic layer over

      
      , filter, and concentrate.[11]
      
  • Purification: The crude oil can often be used directly. If purity is <95%, distill under high vacuum (bp ~100°C @ 1 mmHg) or pass through a short silica plug.

Yield Target: 85–92% (Brown oil/low-melting solid).

Step 2: Regioselective Bromination (Scale-Up Critical)

Objective: Introduce the bromine at position 8 while suppressing benzylic bromination.

  • Reagents:

    • 5-Methylquinoxaline (from Step 1): 1.0 equiv.[1]

    • N-Bromosuccinimide (NBS): 1.1 equiv.[1] (Freshly recrystallized if aged).

    • Acetonitrile (ACN): 10 Volumes (Must be dry; water promotes byproduct formation).

Protocol:

  • Setup: Charge 5-Methylquinoxaline and Acetonitrile into a light-shielded reactor (wrap in foil).

    • Note: Light exclusion is mandatory to inhibit radical initiation.

  • Reagent Addition: Add NBS in 5 portions over 30 minutes at room temperature.

    • Safety: NBS is a thermal hazard. Do not add all at once on a large scale.

  • Reaction: Heat the mixture to 60 °C . Stir for 12–16 hours.[2]

    • IPC: Monitor by HPLC.[10] Look for the product peak (Target) vs. Starting Material.

    • Stop Condition: Stop when conversion stalls or if the benzylic bromide impurity (distinct retention time) exceeds 5%. Over-reaction leads to dibromination.

  • Quench: Cool to room temperature. Concentrate ACN to ~20% volume.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash with saturated Sodium Bicarbonate (

      
      ) followed by Sodium Thiosulfate (
      
      
      
      ) solution to quench residual active bromine.
  • Purification (Crystallization):

    • The crude residue is often a brown solid.

    • Recrystallize from Ethanol/Water (9:1) or Heptane/EtOAc .

    • Critical: If the benzylic impurity is present (>2%), it is difficult to remove by crystallization. A silica gel filtration (eluent: Hexane/EtOAc 8:[10]2) may be required before crystallization.

Yield Target: 40–55% (Isolated). Note: Yield is moderate due to the competitive nature of the reaction, but this route is operationally simpler than the aniline route.

Process Safety & Scale-Up Considerations

Thermal Hazards[1]
  • Glyoxal Condensation: Highly exothermic. On >100g scale, active cooling is required during addition.

  • NBS Decomposition: NBS can decompose violently at high temperatures. Ensure the reaction temperature does not exceed 80 °C.

Impurity Management (CPP - Critical Process Parameters)
ParameterSettingRationale
Solvent (Step 2) Acetonitrile (Polar)Promotes ionic mechanism (Ring Br) over radical (Methyl Br).[1]
Light Excluded Light initiates radical chains, leading to 5-(bromomethyl)quinoxaline.[1]
Stoichiometry 1.05 - 1.1 eq NBSExcess NBS increases risk of dibromination.[1]
Temperature 60 °COptimal balance between rate and selectivity. >70 °C favors side reactions.
Workflow Diagram

ProcessFlow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Bromination Op1 Reactor A: 2,3-Diaminotoluene + EtOH Cool to 5°C Op2 Controlled Addition: Glyoxal (1h) Op1->Op2 Op3 Workup: DCM Extraction Op2->Op3 Op4 Reactor B (Dark): Intermediate + ACN + NBS Op3->Op4 Transfer Intermediate Op5 Reaction: 60°C, 16h Op4->Op5 Op6 Quench: Na2S2O3 Wash Op5->Op6 Op7 Crystallization: EtOH/Water Op6->Op7

Figure 2: Unit operation workflow for the two-step synthesis.

Troubleshooting & Analytical Controls

Common Issues
  • Low Yield in Step 2: Often caused by "wet" Acetonitrile. Water deactivates the NBS or hydrolyzes the intermediate. Ensure solvent water content is <0.1% (Karl Fischer).

  • High Benzylic Impurity: Check light shielding. If the reactor has a sight glass, cover it. Ensure no radical initiators (peroxides) are present in the solvent.

Analytical Specifications
  • HPLC Method: C18 Column, ACN/Water (0.1% TFA) gradient.

    • Retention Order: 5-Methylquinoxaline < 5-Bromo-8-methylquinoxaline < 5-(Bromomethyl)quinoxaline < Dibromo species.[1]

  • NMR Verification (

    
     NMR, 
    
    
    
    ):
    • Look for the methyl singlet.

    • Starting Material: ~2.8 ppm.

    • Product (5-Br-8-Me): ~2.9 ppm (Deshielded by ring current/Br).

    • Impurity (Benzylic): ~5.0 ppm (

      
       shift).
      

References

  • Patent Protocol (Bromination): Wu, F., et al. "Preparation of substituted quinoxaline derivatives." World Intellectual Property Organization, WO 2017/106607 A1, 2017.

  • Quinoxaline Synthesis (General): Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines.
  • Regioselectivity in Quinoxalines: Cheeseman, G. W. H. "Quinoxalines and related compounds. Part IV. Substitution of quinoxaline and some of its derivatives."[7][12] Journal of the Chemical Society, 1962.

  • Safety Data (NBS): National Center for Biotechnology Information. "PubChem Compound Summary for CID 10398656, N-Bromosuccinimide."

Sources

Application Note: High-Resolution Monitoring of 5-Bromo-8-methylquinoxaline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Bromo-8-methylquinoxaline (CAS 1360599-43-4) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Brimonidine , a selective


-adrenergic agonist used for glaucoma treatment. The core synthetic challenge lies in the functionalization of the C8-methyl group—typically via Wohl-Ziegler radical bromination—to generate the reactive electrophile required for subsequent imidazoline ring formation.

This guide addresses the analytical bottleneck of this transformation: distinguishing the starting material (SM) from the desired mono-brominated product and the over-reacted di-brominated impurity. We present a robust UHPLC-MS methodology and a strict quenching protocol to ensure data integrity during reaction monitoring.

Core Analytical Challenges
  • Reaction Kinetics: Radical brominations with N-bromosuccinimide (NBS) are rapid and sensitive to light/heat; "live" monitoring without quenching yields false kinetic data.

  • Structural Similarity: The SM, product, and impurities differ only by the substitution of a hydrogen atom with a bromine, leading to similar UV absorption profiles and requiring high-resolution chromatography for separation.

  • Matrix Interference: Succinimide byproducts can suppress ionization in MS if not chromatographically resolved.

Reaction Monitoring Workflow

The following decision tree illustrates the critical path for monitoring the Wohl-Ziegler bromination of 5-Bromo-8-methylquinoxaline.

ReactionMonitoring Start Reaction Initiation (NBS + Radical Initiator) Sample Aliquot Sampling (t = 0, 15, 30, 60 min) Start->Sample Quench CRITICAL: Quenching (Stop Radical Propagation) Sample->Quench Immediate Prep Sample Prep (Dilution in MeCN:H2O) Quench->Prep Analysis UHPLC-MS Analysis (C18 Column) Prep->Analysis Decision Data Evaluation Analysis->Decision Stop Terminate Reaction (Workup) Decision->Stop >95% Conv. <5% Di-bromo Continue Continue Heating Decision->Continue Incomplete Continue->Sample

Figure 1: Iterative workflow for monitoring radical bromination. Note the critical quenching step to prevent reaction progression in the vial.

Analytical Methods & Protocols

Method A: UHPLC-MS for Reaction Profiling

This method is designed to separate the non-polar starting material from the slightly more polar mono-brominated product and the di-brominated impurity.

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class Detector: DAD (210-400 nm) + SQ/Q-TOF MS (ESI+)

ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Temp 40°C
Injection Vol 1.0 µL
UV Detection 254 nm (primary), 315 nm (specific to quinoxaline core)

Gradient Table:

Time (min) %A %B Curve
0.00 95 5 Initial
0.50 95 5 Hold
3.50 5 95 Linear
4.50 5 95 Wash
4.60 95 5 Re-equilibrate

| 6.00 | 95 | 5 | End |

Expert Insight (Causality):

  • Acidic Modifier: Quinoxalines are weak bases. The addition of 0.1% Formic Acid ensures the nitrogen atoms are protonated (

    
    ), improving peak shape (reducing tailing) and enhancing MS sensitivity.
    
  • Wavelength Selection: While 254 nm is standard, monitoring at 315 nm is recommended to filter out non-conjugated impurities (like NBS/succinimide) which absorb poorly in the near-UV region, providing a "cleaner" chromatogram for the quinoxaline species.

Method B: Sampling and Quenching Protocol (The "Stop-Watch" Technique)

In radical reactions (Wohl-Ziegler), the reaction continues in the sample vial if not chemically stopped. This leads to discrepancies between the measured conversion and the actual reactor state.

  • Preparation: Prepare a "Quench Vial" containing 1 mL of MeCN and 10 mg of Sodium Thiosulfate (or a drop of saturated aqueous solution).

  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Quenching: Immediately dispense into the Quench Vial. Shake vigorously for 10 seconds.

    • Mechanism:[1][2][3][4][5] Thiosulfate reduces residual bromine (

      
      ) and radical species, effectively freezing the reaction composition.
      
  • Filtration: Filter through a 0.2 µm PTFE syringe filter (to remove inorganic salts) into the LC vial.

Data Interpretation & Reference Standards

The following table summarizes the expected MS fragmentation and retention behavior.

CompoundStructure DescriptionRetention Time (min)*m/z (ESI+)Key Fragments
SM 5-Bromo-8-methylquinoxaline2.1223.0 / 225.0

Product 5-Bromo-8-(bromomethyl)quinoxaline2.6300.9 / 302.9

(223)
Impurity 5-Bromo-8-(dibromomethyl)quinoxaline3.1378.8 / 380.8

(301)

*Retention times are estimates based on a C18/MeCN gradient. The addition of bromine atoms to the methyl group generally increases lipophilicity (retention) on Reverse Phase columns.

Structural Validation (NMR)

Before relying solely on HPLC, validate the "Product" peak using


-NMR.
  • SM (Methyl): Singlet at

    
     ppm (3H).
    
  • Product (Bromomethyl): Singlet shifts downfield to

    
     ppm (2H).
    
  • Impurity (Dibromomethyl): Singlet shifts further to

    
     ppm (1H).
    

Troubleshooting & Optimization

Issue: Co-elution of Product and Impurity

  • Cause: The lipophilicity difference between mono- and di-bromo species can be slight.

  • Solution: Lower the gradient slope. Change from a 5-95% B gradient to a 40-80% B isocratic or shallow gradient over 10 minutes. This flattens the separation window where these compounds elute.

Issue: Carryover in MS

  • Cause: Quinoxalines can be "sticky" on stainless steel.

  • Solution: Use a needle wash of 50:50 MeCN:Isopropanol + 0.1% Formic Acid. Ensure the column temperature is maintained at 40°C or higher.

References

  • Der Pharma Chemica. (2011). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-8-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-8-methylquinoxaline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic intermediate. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and achieve consistent, high-yield results.

Overview of the Synthesis

The primary synthetic route to 5-Bromo-8-methylquinoxaline involves the electrophilic bromination of 5-methylquinoxaline. A common and effective method utilizes N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile.[1] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield, purity, and the formation of side products.

dot

Caption: General workflow for the synthesis of 5-Bromo-8-methylquinoxaline.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low (e.g., <40%). What are the primary factors I should investigate?

Answer: A low yield is the most common issue and can stem from several sources. Here is a systematic approach to diagnosing the problem:

  • Reagent Quality and Stoichiometry:

    • N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to light and moisture, leading to lower reactivity. It is crucial to use a fresh, high-purity bottle of NBS or recrystallize it from water if its purity is suspect.

    • Stoichiometry: While a 1:1 molar ratio of NBS to 5-methylquinoxaline is theoretically sufficient, side reactions and reagent degradation may necessitate a slight excess of NBS (e.g., 1.1 to 1.2 equivalents). However, a large excess can promote di-bromination. The provided literature shows a significant excess of NBS being used, which may contribute to side product formation, even if it drives the reaction forward.[1] A careful optimization of stoichiometry is recommended.

  • Reaction Temperature and Time:

    • The bromination is typically conducted at elevated temperatures (e.g., 60°C) to ensure a reasonable reaction rate.[1] If the temperature is too low, the reaction may be sluggish and incomplete.

    • Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. Ensure your reaction vessel is heated uniformly.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will leave unreacted starting material, while extending it unnecessarily can increase side products.

  • Workup and Purification Losses:

    • During the aqueous workup, ensure the pH is properly controlled to avoid product degradation.

    • The product can be lost during extraction if the organic and aqueous layers are not separated cleanly. Perform multiple extractions with a suitable solvent like ethyl acetate to maximize recovery.

    • Losses during column chromatography can be significant if the column is not packed or run correctly.

Question 2: My TLC/LC-MS analysis shows a significant amount of starting material remaining. How can I drive the reaction to completion?

Answer: An incomplete reaction points to issues with reactivity or stoichiometry.

  • Increase NBS Equivalents: The most direct approach is to incrementally increase the molar equivalents of NBS. Try running small-scale parallel reactions with 1.1, 1.2, and 1.5 equivalents of NBS to find the sweet spot that consumes the starting material without generating excessive impurities.

  • Optimize Temperature: If you are running the reaction below 60°C, consider increasing the temperature to this level. If you are already at 60°C, a modest increase to 70-80°C could improve the rate, but monitor closely for byproduct formation.[2][3]

  • Solvent Choice: Acetonitrile is a good polar aprotic solvent for this reaction.[1] However, if solubility or reactivity is an issue, other solvents like dichloromethane (DCM) or dimethylformamide (DMF) could be explored, although this may require re-optimization of the entire procedure.

dot

Caption: A systematic flowchart for troubleshooting low yield issues.

Question 3: I am observing multiple spots on my TLC, likely di-brominated and other isomeric impurities. How can I improve the regioselectivity?

Answer: This is a classic selectivity problem in electrophilic aromatic substitution. The formation of multiple products is governed by the electronics of the quinoxaline ring system.

  • Understanding Regioselectivity: The benzene ring of the quinoxaline is more activated towards electrophilic substitution than the pyrazine ring. The C8-methyl group is an activating, ortho-, para-director. Therefore, electrophilic attack is favored at the C5 (para) and C7 (ortho) positions. The desired 5-bromo isomer is typically the major product. Over-bromination can lead to di-bromo products, such as 5,7-dibromo-8-methylquinoxaline.

  • Control the Brominating Agent:

    • Slow Addition: Instead of adding all the NBS at once, add it portion-wise or as a solution via an addition funnel over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination over di-bromination.

    • Strict Stoichiometry: Avoid using a large excess of NBS. Stick to the lowest amount that effectively consumes the starting material (as determined by your optimization experiments).

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, as the higher activation energy pathway (leading to the undesired isomer) is disfavored. Try running the reaction at a lower temperature (e.g., 40-50°C) for a longer period.

Question 4: My crude product is a dark brown, difficult-to-purify solid. What is the best purification strategy?

Answer: A dark, impure crude product is common in bromination reactions. Recrystallization is often insufficient.

  • Initial Workup: After the reaction, quenching with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) can help remove any residual bromine or reactive bromine species. This is followed by washing with a base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts like succinimide.[4]

  • Column Chromatography: This is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution system using a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is highly effective. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the ethyl acetate concentration to elute your product. The starting material will elute first, followed by the desired mono-brominated product, and then any di-brominated or more polar impurities.

  • Recrystallization (Post-Chromatography): Once a fraction is reasonably pure from chromatography, recrystallization from a solvent system like ethanol/water or toluene/heptane can be used to obtain highly pure, crystalline material.[5]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the optimal molar ratio of NBS to 5-methylquinoxaline? Start with 1.1 equivalents of NBS . This provides a slight excess to drive the reaction to completion while minimizing the risk of di-bromination. Adjust based on TLC or LC-MS monitoring of the reaction progress.
What is the recommended reaction temperature and duration? A starting point of 60°C for 16 hours is reported in the literature.[1] However, for optimization, monitor the reaction every 2-4 hours. Optimal conditions may be achieved sooner, or a slightly higher temperature (e.g., 70°C) could reduce the time required.
Are there alternative brominating agents or solvents? Yes. While NBS in acetonitrile is common, other systems can be used. Dibromohydantoin in a solvent like dichloromethane is another option that can offer high yields and milder conditions.[6] Using elemental bromine (Br₂) is also possible but is more hazardous and can be less selective.
How can I confirm the structure and purity of the final product? A combination of analytical techniques is essential: ¹H NMR to confirm the aromatic substitution pattern and the absence of starting material, ¹³C NMR to confirm the carbon skeleton, and Mass Spectrometry (MS) to verify the molecular weight and isotopic pattern characteristic of a monobrominated compound (a pair of peaks at M and M+2 of roughly equal intensity).[1] Purity should be assessed by HPLC or GC-MS .

Optimized Experimental Protocol

This protocol incorporates insights from the troubleshooting guide to provide a robust starting point for optimization.

Materials:

  • 5-methylquinoxaline

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylquinoxaline (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 8-10 mL per gram of starting material). Stir at room temperature until all the solid has dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution. For improved selectivity, consider adding the NBS portion-wise over 30 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 60°C in an oil bath. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) every 2 hours. The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

  • Workup:

    • Dilute the residue with ethyl acetate (50 mL per gram of starting material).

    • Wash the organic layer sequentially with 1M Na₂S₂O₃ (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically a brown solid or oil.[1]

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.

    • Elute with a gradient of 0% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 5-Bromo-8-methylquinoxaline as a solid.

References

  • Eurasian Chemical Communications. Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach. Available from: [Link]

  • ResearchGate. Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. Available from: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-8-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-8-methylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this important chemical intermediate. Here, you will find scientifically grounded protocols, answers to frequently asked questions, and troubleshooting guides to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 5-Bromo-8-methylquinoxaline?

A1: The synthesis of 5-Bromo-8-methylquinoxaline, typically achieved by the bromination of 5-methylquinoxaline using a brominating agent like N-Bromosuccinimide (NBS), can lead to several impurities.[1] Understanding these impurities is the first step toward effective purification.

  • Unreacted Starting Material: Incomplete reactions can leave residual 5-methylquinoxaline in the crude product.

  • Isomeric Byproducts: Bromination of the quinoxaline ring can potentially occur at other positions, leading to the formation of isomeric monobrominated products.

  • Di-brominated and Poly-brominated Products: Over-bromination is a common side reaction, resulting in the formation of di- or poly-brominated quinoxaline derivatives.[2]

  • Hydrolysis Products: If moisture is present during the reaction or workup, impurities from the hydrolysis of the brominating agent or the product can be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as residual brominating agents and their byproducts (e.g., succinimide from NBS), are common process-related impurities.

The formation of these impurities is influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents.[2]

Q2: How do I choose the right purification technique for 5-Bromo-8-methylquinoxaline?

A2: The choice of purification method depends on the impurity profile and the desired final purity of the compound. The two most effective techniques for purifying 5-Bromo-8-methylquinoxaline are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid sample. It is most effective when the desired compound and the impurities have significantly different solubilities in a chosen solvent.

  • Column Chromatography: This is a more versatile technique that can separate compounds with very similar properties. It is particularly useful for removing isomeric byproducts and other impurities that are difficult to remove by recrystallization.[2]

A combination of these techniques, such as an initial purification by column chromatography followed by a final recrystallization, can often yield a highly pure product.

Q3: What are the key safety precautions I should take when handling 5-Bromo-8-methylquinoxaline and the reagents used in its synthesis and purification?

A3: Safety is paramount in the laboratory. When working with 5-Bromo-8-methylquinoxaline and related chemicals, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Handling N-Bromosuccinimide (NBS): NBS is a source of bromine and should be handled with care.[6][7] Avoid inhalation of the powder and contact with skin and eyes. It is a lachrymator and an irritant.

  • Handling Brominated Compounds: Brominated organic compounds can be irritants and may have other toxicological properties.[8] Avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations.

Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its hazards and handling precautions.[3][4][5][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 5-Bromo-8-methylquinoxaline.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallization. The compound is insoluble in the chosen solvent at room temperature but melts at or below the solvent's boiling point. The solution is supersaturated.- Try a solvent with a lower boiling point. - Use a larger volume of solvent to avoid supersaturation. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[9]
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently saturated.- Reduce the amount of solvent used. - Try a solvent in which the compound is less soluble. - Partially evaporate the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.
Low recovery of purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent to wash the crystals on the filter.[9]
Product is not significantly purer after recrystallization. The impurities have very similar solubility profiles to the product in the chosen solvent.- Try a different recrystallization solvent or a solvent mixture. - Consider a preliminary purification step, such as column chromatography, to remove the closely related impurities.[9]
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. The mobile phase is either too polar or not polar enough.- If the Rf values are too high, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). - If the Rf values are too low, increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[2]
Streaking of spots on TLC. The compound is too acidic or basic and is interacting strongly with the silica gel. The sample is overloaded on the TLC plate.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Spot a more dilute solution of your sample on the TLC plate.
Product elutes too quickly from the column. The mobile phase is too polar.- Start with a less polar mobile phase and gradually increase the polarity (gradient elution).
Product does not elute from the column. The mobile phase is not polar enough. The compound may be strongly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase. - If the compound is still retained, consider using a more polar stationary phase (e.g., alumina) or a different solvent system.
Co-elution of impurities with the product. The chosen mobile phase does not provide adequate separation.- Optimize the mobile phase composition by testing different solvent mixtures and ratios using TLC. - Consider using a different stationary phase (e.g., reverse-phase silica gel).

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of your 5-Bromo-8-methylquinoxaline and to monitor the progress of purification.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of your crude or purified product in a suitable solvent like dichloromethane or ethyl acetate.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common ratio to start with is 9:1 or 4:1 (hexane:ethyl acetate). The ideal mobile phase will give your product an Rf value of approximately 0.3-0.4.[2]

  • Visualization: Quinoxaline derivatives are typically UV active and can be visualized under a UV lamp at 254 nm.[10] Staining with iodine vapor can also be used.

Purification by Column Chromatography

This protocol provides a general guideline for purifying 5-Bromo-8-methylquinoxaline using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution). The optimal gradient will depend on the impurity profile as determined by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-8-methylquinoxaline.

Purification by Recrystallization

A successful recrystallization depends on the appropriate choice of solvent.

  • Solvent Screening: Test the solubility of your crude 5-Bromo-8-methylquinoxaline in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Based on the properties of similar brominated quinoxalines, good candidate solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.[2][11] Solvent mixtures, such as ethanol/water or hexane/ethyl acetate, can also be effective.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization of Purified 5-Bromo-8-methylquinoxaline

Confirming the purity and identity of your final product is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern on the quinoxaline ring.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming its structure.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing purity and identifying volatile impurities. The mass spectrum will show the molecular ion peak corresponding to the mass of 5-Bromo-8-methylquinoxaline (m/z 222/224 due to bromine isotopes) and fragmentation patterns that can help confirm the structure.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your compound with high accuracy.

    • Column: A C18 reverse-phase column is commonly used for quinoxaline derivatives.[2]

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[2]

    • Detection: UV detection at a wavelength where the quinoxaline core absorbs strongly (e.g., 254 nm) is typically employed.[2]

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude 5-Bromo-8-methylquinoxaline TLC Purity Assessment (TLC) Crude->TLC Decision Purity Acceptable? TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom No PureProduct Pure 5-Bromo-8-methylquinoxaline Decision->PureProduct Yes ColumnChrom->TLC Monitor Fractions Recrystal Recrystallization ColumnChrom->Recrystal Further Purification Recrystal->TLC Check Purity Recrystal->PureProduct Analysis Analytical Characterization (NMR, GC-MS, HPLC) PureProduct->Analysis

Caption: A typical workflow for the purification and analysis of 5-Bromo-8-methylquinoxaline.

Understanding Impurity Formation

ImpurityFormation cluster_reactants Reactants cluster_products Products & Impurities 5-MeQ 5-Methylquinoxaline Reaction Bromination 5-MeQ->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction 5-Br-8-MeQ 5-Bromo-8-methylquinoxaline (Desired Product) Isomers Isomeric Monobromo-products Di-Br Di-brominated Products Unreacted Unreacted 5-Methylquinoxaline Reaction->5-Br-8-MeQ Reaction->Isomers Reaction->Di-Br Reaction->Unreacted

Caption: Common products and impurities from the bromination of 5-methylquinoxaline.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.
  • ResearchGate. (2017). Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

  • RSC Publishing. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PubMed Central. [Link]

  • ResearchGate. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • RSC Publishing. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • Semantic Scholar. (2016). Quantification of Synthetic Amino-Nitroquinoxaline Dyes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
  • ResearchGate. (n.d.). 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Procedure Guide. Retrieved from [Link]

  • Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]

  • eScholarship. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Retrieved from [Link]

  • MDPI. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

Sources

preventing decomposition of 5-Bromo-8-methylquinoxaline during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Decomposition of 5-Bromo-8-methylquinoxaline (CAS: 1360599-43-4) Ticket ID: #QX-BR-8ME-STAB Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

5-Bromo-8-methylquinoxaline is a bifunctional heterocyclic building block used primarily in the synthesis of kinase inhibitors and neurological agents. Its reactivity is defined by two competing features:

  • The Electron-Deficient Quinoxaline Core: Facilitates nucleophilic aromatic substitution (

    
    ) and metal-catalyzed cross-couplings at the C5-Bromine position.
    
  • The C8-Methyl "Soft Spot": This benzylic position is electronically coupled to the N1-nitrogen, making it highly susceptible to radical oxidation and lateral lithiation.

This guide addresses the three most common decomposition pathways reported by our users: Benzylic Oxidation , Protodehalogenation during Coupling , and Unwanted Nucleophilic Hydrolysis .

Decomposition Pathways Visualization

The following diagram illustrates the mechanistic origins of the impurities you are observing.

DecompositionPathways cluster_legend Legend Start 5-Bromo-8-methylquinoxaline (Starting Material) Oxidation 8-Formyl/Carboxy Impurity (Benzylic Oxidation) Start->Oxidation Air/Light/Peroxides (Radical Mechanism) Hydrolysis 5-Hydroxy-8-methylquinoxaline (Hydrolysis/SNAr) Start->Hydrolysis OH-/OR- Bases (SNAr Mechanism) Dehalo 5-H-8-methylquinoxaline (Protodehalogenation) Start->Dehalo Pd(0) + H-Source (Beta-Hydride Elim) Lithiation Polymerized/Alkylated Mix (Lateral Lithiation) Start->Lithiation n-BuLi > -78°C (Deprotonation) Key1 Target Molecule Key2 Decomposition Product

Figure 1: Primary decomposition pathways for 5-Bromo-8-methylquinoxaline under varying stress conditions.

Storage & Handling (Pre-Reaction)

Q: My starting material turned from a yellow solid to a dark brown gum during storage. What happened?

A: You likely experienced Benzylic Auto-oxidation . The C8-methyl group is peri to the N1 nitrogen. The electron-deficient quinoxaline ring acidifies these benzylic protons, making them susceptible to radical abstraction by atmospheric oxygen, especially under light exposure. This leads to the formation of aldehydes (8-CHO) or carboxylic acids, which then polymerize.

Protocol for Stability:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: Refrigerate at 2–8°C (Long term: -20°C).

  • Light: Store in amber vials wrapped in foil. Quinoxalines can act as photosensitizers, accelerating their own degradation [1].

  • Solvent: Avoid storing in ethers (THF/Dioxane) for prolonged periods as they can form peroxides that initiate the oxidation of the methyl group.

Reaction-Specific Troubleshooting

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q: I am seeing significant amounts of des-bromo product (5-methylquinoxaline) instead of my coupled product.

A: This is Protodehalogenation , a common side reaction with electron-deficient aryl halides. The oxidative addition of Pd(0) into the C-Br bond forms an aryl-Pd(II) species. If the transmetallation is slow, this intermediate can abstract a hydride (from the solvent or base) or undergo


-hydride elimination from a ligand, leading to reductive elimination of the bromine [2].

Troubleshooting Matrix:

ParameterRecommendationRationale
Base Selection Use K₃PO₄ or Cs₂CO₃ (anhydrous). Avoid alkoxides (NaOtBu).Alkoxides can act as hydride donors (via

elimination) and promote

side reactions.
Solvent Toluene or Dioxane (degassed). Avoid alcohols.Alcohols are primary sources of hydride for protodehalogenation.
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 .Bidentate or bulky ligands speed up reductive elimination of the desired product, outcompeting side reactions.
Water Minimal/Controlled.[1]While Suzuki requires some water, excess water at high temps promotes hydrolysis of the C-Br bond.
Scenario B: Lithium-Halogen Exchange

Q: When I treat with n-BuLi to generate the nucleophile, I get a complex mixture and low yields of the trapped electrophile.

A: You are competing with Lateral Lithiation . The protons on the C8-methyl group are acidic (


). 

-Butyllithium is basic enough to deprotonate this methyl group instead of (or in addition to) performing the Lithium-Halogen exchange at the C5-Bromine [3].

Optimized Protocol:

  • Temperature is Critical: Cool the reaction to -78°C strictly.

  • Reagent Switch: Use

    
    -Butyllithium  (2.05 equiv) instead of 
    
    
    
    -BuLi.
    
    
    -BuLi undergoes halogen exchange much faster than proton abstraction.
  • Reverse Addition (Optional): If stability is still poor, consider adding the pre-cooled base to a mixture of the bromide and the electrophile (Barbier conditions), provided the electrophile is compatible with the base.

  • Quench Rapidly: The lithiated quinoxaline species is thermally unstable. Quench with your electrophile immediately (< 15 mins).

Scenario C: Nucleophilic Substitution ( )

Q: I am trying to displace the bromine with an amine, but I see a peak corresponding to the hydroxy-impurity (M+1 = 161).

A: The quinoxaline ring activates the C5-Br toward attack by hydroxide ions . Even trace water in your solvent, combined with a carbonate base at high temperatures (DMSO/DMF > 100°C), generates enough hydroxide to displace the bromine, forming 5-hydroxy-8-methylquinoxaline [4].

Corrective Actions:

  • Dry Solvents: Use anhydrous DMSO or DMF (stored over molecular sieves).

  • Non-Nucleophilic Base: Switch to DIPEA (Hunig's base) or TEA if possible. If an inorganic base is required, use anhydrous

    
    .
    
  • Avoid Strong Alkoxides: Do not use NaOMe or NaOEt; they will rapidly displace the bromine to form the ether.

Recommended Workflow Diagram

Follow this decision tree to select the safest reaction conditions.

Workflow Start Start: 5-Bromo-8-methylquinoxaline Goal What is your target reaction? Start->Goal Suzuki Pd-Catalyzed Coupling Goal->Suzuki LiEx Lithium-Halogen Exchange Goal->LiEx Subst Nucleophilic Substitution Goal->Subst Suz_Step1 Use Anhydrous Toluene/Dioxane Avoid Alcohols Suzuki->Suz_Step1 Li_Step1 Cool to -78°C (Mandatory) LiEx->Li_Step1 Sub_Step1 Use DIPEA or Anhydrous K2CO3 Subst->Sub_Step1 Suz_Step2 Base: K3PO4 or Cs2CO3 (No Alkoxides) Suz_Step1->Suz_Step2 Li_Step2 Use t-BuLi (Fast Exchange) Avoid n-BuLi (Deprotonation) Li_Step1->Li_Step2 Sub_Step2 Dry DMSO/DMF Exclude Water Sub_Step1->Sub_Step2

Figure 2: Decision tree for selecting reaction conditions to minimize decomposition.

References

  • Cheeseman, G. W. H., & Cook, E. S. (1978). The Chemistry of Heterocyclic Compounds, Condensed Pyrazines. Wiley-Interscience.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Mechanisms of protodehalogenation).

  • Parham, W. E., & Jones, L. D. (1976). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 41(7), 1187–1191. Link (Foundational work on competing lithiation pathways).

  • Patel, N. R., et al. (2020). "Synthesis of Quinoxaline Derivatives via Nucleophilic Substitution." Journal of Chemical Sciences, 132, 45. Link (Discussion of hydroxy-impurity formation in moist solvents).

Disclaimer: The protocols provided here are based on general chemical principles of quinoxaline derivatives. Always perform a small-scale test reaction (10-50 mg) before committing valuable bulk material.

Sources

Technical Support Center: Optimizing Solvent Systems for 5-Bromo-8-methylquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 5-Bromo-8-methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues. As a key building block in medicinal chemistry, understanding the nuances of its reactivity is paramount. This document provides in-depth, field-proven insights into the critical role of solvent systems in steering reaction outcomes, ensuring both efficiency and reproducibility.

The Central Role of the Solvent

The choice of solvent is far from a passive parameter in the chemistry of 5-Bromo-8-methylquinoxaline; it is an active determinant of reaction success. The solvent's properties—polarity, proticity, coordinating ability, and boiling point—directly influence the solubility of reactants, the stability of catalysts, the rates of reaction, and even the selectivity between different mechanistic pathways.[1] For a molecule like 5-Bromo-8-methylquinoxaline, which possesses both a reactive aryl bromide and an electron-deficient quinoxaline core, the solvent can tip the balance between a successful cross-coupling and a failed reaction or the formation of unwanted byproducts.

This guide will navigate the complexities of solvent selection for three major classes of reactions: Palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Solubility Profile of 5-Bromo-8-methylquinoxaline

A fundamental prerequisite for any reaction is the dissolution of the starting materials. Based on its synthesis and common workup procedures, 5-Bromo-8-methylquinoxaline, a solid at room temperature, exhibits solubility in a range of common organic solvents.[2]

Solvent ClassSpecific SolventsExpected SolubilityRationale & Notes
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Moderate to GoodCommonly used for cross-coupling reactions, offering good solubility for many organic reagents and catalysts.[3]
Aromatic Hydrocarbons Toluene, XyleneModerateOften favored for their high boiling points, allowing for elevated reaction temperatures. Solubility may be lower than in more polar solvents.
Amides N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)Good to HighPolar aprotic solvents that are excellent at dissolving a wide range of organic compounds and salts.
Nitriles Acetonitrile (MeCN)GoodA polar aprotic solvent in which 5-Bromo-8-methylquinoxaline is known to be soluble during its synthesis.[2]
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformGoodGenerally good solvents for a wide range of organic molecules.
Alcohols Methanol, EthanolLow to ModerateThe presence of the nonpolar quinoxaline core may limit solubility in highly protic solvents.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling reaction with 5-Bromo-8-methylquinoxaline has a very low yield. What is the first solvent-related parameter I should investigate?

Answer: The first and most critical step is to ensure your solvent and reagents are scrupulously dry. Palladium catalysts, particularly the active Pd(0) species, are sensitive to water and oxygen.

Causality: Water can lead to protodeborylation of your boronic acid partner, a common side reaction that consumes the nucleophile and halts the catalytic cycle.[4] Furthermore, excess water can negatively impact the stability and activity of the phosphine ligands and the palladium catalyst itself.

Troubleshooting Protocol:

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. If using bottled anhydrous solvents, ensure they have been stored properly under an inert atmosphere.

  • Reaction Setup: Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas (Argon or Nitrogen).

  • Reagent Handling: Ensure your boronic acid and base are dry. If necessary, dry them in a vacuum oven before use.

A common starting point for a Suzuki coupling of a bromo-heterocycle is a mixture of an ethereal or aromatic solvent with an aqueous base solution.[3]

Question 2: I am attempting a Buchwald-Hartwig amination and see no product formation. Could my choice of solvent be inhibiting the catalyst?

Answer: Yes, this is a distinct possibility. The choice of solvent can significantly impact the activity of the palladium catalyst. While highly polar solvents like DMF can be excellent for solubility, they can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

Causality: The catalytic cycle of the Buchwald-Hartwig amination relies on the coordination of the amine and the aryl halide to the palladium center. A strongly coordinating solvent can compete for these coordination sites, slowing down or even stopping the reaction.

Recommended Solvent Screening Workflow:

SNAr_Solvent_Effect cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Protic Solvent (e.g., Ethanol) A Nucleophile (High Energy) B Meisenheimer Complex (Stabilized) A->B Low ΔG‡ C Product B->C D Nucleophile (Solvated, Low Energy) E Meisenheimer Complex (Less Stabilized) D->E High ΔG‡ F Product E->F

Caption: Energy profile comparison for SNAr in different solvent types.

Starting Conditions for SNAr with an Amine:

  • Substrate: 5-Bromo-8-methylquinoxaline

  • Nucleophile: Amine (1.5 - 2.0 equivalents)

  • Base (optional but recommended): A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to scavenge the HBr formed.

  • Solvent: Anhydrous DMSO or DMF.

  • Temperature: Start at room temperature and gradually increase to 80-120 °C if the reaction is slow.

Question 5: My cross-coupling reaction is giving me a significant amount of the debrominated side product (8-methylquinoxaline). How can I use the solvent to minimize this?

Answer: The formation of a hydrodehalogenated product is often linked to the presence of trace amounts of water or other protic species. While ensuring strictly anhydrous conditions is the primary solution, the choice of solvent can also play a role.

Causality: Hydrodehalogenation can occur through various pathways, some of which are promoted by protic sources that can protonate intermediate palladium species.

Troubleshooting Steps:

  • Prioritize Aprotic Solvents: If you are using a solvent system that contains water or alcohols (e.g., for a Suzuki reaction), and hydrodehalogenation is a major issue, switch to a strictly anhydrous, aprotic system. Toluene or 1,4-dioxane with a strong, anhydrous base (like NaOt-Bu or LHMDS for Buchwald-Hartwig) would be a good alternative to test.

  • Solvent Purity: Ensure your aprotic solvent is not contaminated with water. Using freshly opened bottles of anhydrous solvent or distilling the solvent over a suitable drying agent is recommended.

  • Base Selection: The choice of base is also critical. Sometimes, bases that contain water of hydration can be the culprit. Using an anhydrous base is crucial.

By carefully selecting a dry, aprotic solvent system, you can often minimize the pathways leading to the unwanted debrominated side product.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Denmark, S. E., & Smith, R. C. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. NIH Public Access. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • El-Faham, A., et al. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

Sources

Technical Support Center: 5-Bromo-8-methylquinoxaline Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 5-Bromo-8-methylquinoxaline , a critical intermediate often plagued by regioisomeric impurities and oxidative byproducts.

The guide is structured to provide autonomy in decision-making, moving from diagnostic analysis to execution of chemical and physical purification protocols.

Status: Active Subject: Purification Protocols & Troubleshooting Applicability: Organic Synthesis, Medicinal Chemistry Intermediates

Diagnostic Phase: Origin-Based Impurity Profiling

Before attempting purification, you must identify the "Genetic History" of your crude material. The impurity profile of 5-Bromo-8-methylquinoxaline is entirely dependent on the synthesis route employed.

Route A: Direct Bromination of 5-Methylquinoxaline
  • Reagents: 5-Methylquinoxaline + NBS (N-Bromosuccinimide).[1]

  • Dominant Impurities:

    • 5,8-Dibromo-methylquinoxaline: Result of over-bromination.

    • 5-Bromomethyl-quinoxaline: Radical bromination at the benzylic methyl group (kinetic competitor).

    • Succinimide: Byproduct of NBS (water-soluble, but traces persist).

Route B: Condensation (The "Classic" Route)[2]
  • Reagents: 3-Bromo-6-methylbenzene-1,2-diamine + Glyoxal.

  • Dominant Impurities:

    • Regioisomer (5-Bromo-7-methylquinoxaline): Arises if the starting diamine precursor was isomeric.

    • Oxidative Tars (Polymeric): Quinoxaline diamines oxidize rapidly in air before condensation.

    • Unreacted Diamine: Highly colored (red/brown) impurities.

Decision Matrix: The Purification Workflow

Use the following logic flow to determine your purification strategy.

PurificationLogic Start START: Analyze Crude HPLC/TLC IsTarry Is the crude black/tarry? Start->IsTarry AcidBase STEP 1: Acid-Base Swing (Remove Tars/Non-Basics) IsTarry->AcidBase Yes CheckIsomers Are Regioisomers Present? IsTarry->CheckIsomers No AcidBase->CheckIsomers Recryst STEP 2: Fractional Recrystallization (Solvent: EtOH or Hex/EtOAc) CheckIsomers->Recryst No (Mainly chemical impurities) Column STEP 3: Flash Chromatography (Silica: DCM/MeOH) CheckIsomers->Column Yes (Hard separation) Final Final Purity >99% Recryst->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on crude material state.

Protocol 1: The "Acid-Base Swing" (Chemical Purification)

Objective: Remove neutral impurities (tars, unreacted brominating agents) and non-basic byproducts. Mechanism: Quinoxalines are weak bases (


). Unlike aliphatic amines, they require strong acid  to protonate fully. Standard 1M HCl is often insufficient to keep them in the aqueous phase during extraction.
Step-by-Step Procedure
  • Dissolution: Dissolve crude 5-Bromo-8-methylquinoxaline in Dichloromethane (DCM) . Use 10 mL DCM per gram of solid.

  • Protonation (Extraction):

    • Extract the DCM layer with 6M HCl (3 x volumes).

    • Critical Check: The quinoxaline converts to its hydrochloride salt and moves to the aqueous (acid) layer. The organic layer retains neutral tars and non-basic impurities.

    • Visual Cue: The aqueous layer often turns bright yellow/orange upon protonation.

  • Wash: Wash the combined acidic aqueous layers with fresh DCM (2x) to remove entrained organics. Discard these DCM washes.

  • Neutralization (Precipitation):

    • Cool the acidic aqueous solution to 0–5°C in an ice bath.

    • Slowly basify with 50% NaOH or NH₄OH dropwise with vigorous stirring.

    • Target pH: Adjust to pH 8–9. The free base will precipitate out as a solid.

  • Recovery: Filter the precipitate.[1][2][3] Wash with cold water.[3] Dry under vacuum.

Why this works: Tars and over-brominated neutral species do not protonate and remain in the initial DCM layer.

Protocol 2: Fractional Recrystallization

Objective: Remove regioisomers and trace chemical impurities. Challenge: 5-Bromo-8-methylquinoxaline and its isomers have similar solubilities. Slow cooling is essential.

Solvent Screening Data
Solvent SystemSolubility (Hot)Solubility (Cold)Selectivity RatingNotes
Ethanol (Abs.) HighLow⭐⭐⭐⭐Best general purpose. Yields needles.
Hexane / EtOAc (9:1) ModerateVery Low⭐⭐⭐Good for removing polar tars.
Acetonitrile HighModerate⭐⭐Risk of oiling out if not pure.[4]
Toluene / Heptane HighLow⭐⭐⭐Excellent for removing dibromo- impurities.
Optimized Recrystallization Procedure
  • Saturation: Suspend the solid (post-acid/base wash) in minimal boiling Ethanol .

  • Clarification: If the solution is dark, add Activated Carbon (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool to room temperature undisturbed for 2 hours.

    • Troubleshooting: If oiling occurs, reheat and add a drop of seed crystal or scratch the glass.

  • Deep Cooling: Move to 4°C (fridge) for 12 hours.

  • Filtration: Collect crystals. Wash with cold Hexane (not Ethanol, to avoid re-dissolving).

Troubleshooting & FAQs

Q1: I used NBS for bromination, but my product contains a persistent impurity at RRT 1.2. What is it?

A: This is likely 5,8-dibromo-quinoxaline or 5-bromo-8-bromomethylquinoxaline .

  • Diagnosis: Check Proton NMR. Look for a disappearance of the methyl singlet (~2.8 ppm) and appearance of a CH2 singlet (~4.8 ppm) for the bromomethyl impurity.

  • Fix: These are less basic than the mono-bromo product. Repeat Protocol 1 (Acid-Base Swing) but use slightly less concentrated acid (e.g., 4M HCl) to selectively protonate your product while leaving the less basic dibromo/bromomethyl impurities in the organic layer.

Q2: My condensation reaction (Route B) yielded a mixture of isomers (5-Br-8-Me and 5-Br-7-Me). Recrystallization isn't separating them.

A: Isomers often co-crystallize. You must disrupt the lattice energy.

  • Fix: Switch to Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexane -> 5% EtOAc in Hexane .

    • Loading: Dry load on silica. Isomers usually have slightly different Rf values in non-polar solvents. The 5-Br-8-Me (more sterically crowded) often elutes slightly faster than the 7-Me isomer.

Q3: The product is oiling out during recrystallization.

A: This indicates the solution is too concentrated or the polarity difference between solute and solvent is too high.

  • Fix: Add a "bridge solvent." If using Hexane/EtOAc, add a small amount of DCM or Toluene to increase solubility of the oil phase, then cool very slowly.

Analytical Validation (Self-Validating System)

Do not proceed to the next step of your synthesis until the material passes these checks:

  • TLC: Silica plate, 20% EtOAc in Hexane. Product should be a single spot under UV (254 nm).

    • Rf ~ 0.4 - 0.6 (depends on exact conditions).

  • Melting Point: Pure 5-Bromo-8-methylquinoxaline has a sharp melting point.

    • Target:~80–82°C (Note: Literature values vary slightly; a range >2°C indicates impurity).[5]

  • 1H NMR (CDCl3):

    • Methyl group: Singlet at

      
       ppm (3H).
      
    • Aromatic region: Three distinct protons. Look for clean splitting patterns. "Messy" multiplets indicate isomeric mixtures.

References

  • Synthesis of 5-Bromo-8-methylquinoxaline via Bromination

    • Source: ChemicalBook / Patent Liter
    • Context: Describes the bromination of 5-methylquinoxaline using NBS in acetonitrile.
  • General Recrystallization of Quinoxaline Derivatives

    • Source: BenchChem Technical Support.[2][6]

    • Context: Provides solubility data and solvent systems (Ethanol, Hexane/EtOAc) for bromo-quinoline/quinoxaline analogs.
  • Acid-Base Extraction Principles for Weak Bases

    • Source: Chemistry LibreTexts.
    • Context: Fundamental protocols for separating weak bases using pH manipul
  • Synthesis of 5-Bromo-8-nitroisoquinoline (Analogous Chemistry)

    • Source: Organic Syntheses, Coll. Vol. 10, p.668 (2004).
    • Context: While an isoquinoline, this reference details the purification of a similar bromo-nitro-fused ring system using heptane/toluene recrystallization, applicable to the quinoxaline analog.

Sources

Technical Support Center: 5-Bromo-8-methylquinoxaline Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Landscape of Quinoxaline Scaffolds

Welcome to the technical guide for 5-Bromo-8-methylquinoxaline . As researchers in drug discovery—particularly in kinase inhibitor development—you utilize this intermediate because the quinoxaline core mimics the adenine ring of ATP. The 5-bromo position serves as your primary electrophilic handle (for Suzuki-Miyaura coupling or


), while the 8-methyl  group provides critical steric bulk and weak electron-donating modulation.

Temperature is not merely a switch for speed; it is a selector of mechanism.[1] In this system, the 8-methyl group exerts a "peri-effect" near the N-1 nitrogen, and its electronic donation slightly deactivates the C-5 position compared to a naked quinoxaline. This makes your reaction kinetics highly sensitive to thermal variance.

This guide addresses the kinetic profiling and troubleshooting of this specific scaffold.

Module 1: Kinetic Profiling & Optimization

Protocol: Determination of Activation Energy ( )

Objective: To determine the precise temperature dependence of your specific substitution reaction (e.g., Amination or Arylation) using the Arrhenius relationship.

The Theory: The reaction rate constant


 is governed by the Arrhenius equation:


Where

is the pre-exponential factor (collision frequency),

is activation energy,

is the gas constant, and

is temperature in Kelvin.[2][3][4]

Step-by-Step Workflow:

  • Preparation: Prepare 4 parallel reaction vials of 5-Bromo-8-methylquinoxaline (0.1 M) with your nucleophile/catalyst of choice.

  • Thermal Staging: Set heating blocks to 40°C, 60°C, 80°C, and 100°C .

  • Sampling: Aliquot samples at

    
     minutes. Quench immediately in cold solvent to freeze kinetics.
    
  • Quantification: Analyze via HPLC/UPLC. Measure the disappearance of the starting material (SM) to determine the rate constant (

    
    ) for each temperature.
    
    • Note: For pseudo-first-order conditions (excess nucleophile), plot

      
       vs. time. The slope is 
      
      
      
      .
  • Plotting: Construct the Arrhenius Plot (

    
     vs. 
    
    
    
    ).

Visualization: Kinetic Profiling Workflow

KineticWorkflow Start Start: Reaction Setup (4 Parallel Vials) Incubate Thermal Incubation (40°C, 60°C, 80°C, 100°C) Start->Incubate Sample Time-Course Sampling (Quench immediately) Incubate->Sample t = 15, 30, 60 min Analyze HPLC Quantification (Calc k_obs for each T) Sample->Analyze Plot Arrhenius Plot (ln(k) vs 1/T) Analyze->Plot Output Determine Ea & Optimal T Plot->Output

Figure 1: Workflow for determining the thermal sensitivity of the 5-bromo-8-methylquinoxaline scaffold.

Module 2: Troubleshooting & FAQs

Q1: I observe high conversion at 100°C, but the yield of the desired cross-coupled product is dropping. Why?

Diagnosis: You are likely encountering Catalyst Degradation or Protodehalogenation . Technical Insight: At elevated temperatures (


), two competing factors arise:
  • Pd-Catalyst Aggregation: Palladium nanoparticles can aggregate into inactive "Pd-black," stopping the catalytic cycle.

  • De-bromination: The C-Br bond at position 5 is activated. In the presence of hydride sources (often from the solvent or base), the bromine can be replaced by hydrogen, yielding 5-H-8-methylquinoxaline (an impurity often inseparable by chromatography).

Corrective Action:

  • Lower Temperature: Reduce to 80°C and extend reaction time.

  • Ligand Switch: Use bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) which stabilize the Pd center at higher temperatures [1].

Q2: The reaction is sluggish at 60°C compared to the non-methylated 5-bromoquinoxaline. Is the methyl group interfering?

Diagnosis: Yes, via Electronic Deactivation . Technical Insight: The 8-methyl group is an electron-donating group (EDG). It increases the electron density of the pyrazine ring.

  • Mechanism: For Nucleophilic Aromatic Substitution (

    
    ), the ring must be electron-deficient. The methyl group makes the ring less electrophilic, raising the activation energy (
    
    
    
    ) for the nucleophilic attack at C-5.
  • Sterics: While the methyl is at C-8, it exerts a "peri-effect" that can distort the ring planarity slightly or interfere if your catalyst relies on N-1 coordination [2].

Corrective Action:

  • Increase temperature by 10-15°C relative to the standard 5-bromoquinoxaline protocol.

  • Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) to facilitate the transmetallation step if doing Suzuki coupling.

Q3: How does temperature affect solubility vs. stability for this specific compound?

Data Matrix: Use the table below to select your starting temperature based on your solvent system.

Solvent SystemRec. Temp RangeKinetic ImpactRisk Factor
THF / Water 50°C - 65°CModerate RatePhase separation changes with T.
Dioxane 80°C - 100°CFast KineticsHigh Risk: Thermal de-bromination.
DMF / DMSO 100°C - 120°CVery FastCritical Risk: Solvent decomposition & runaway.
Toluene 90°C - 110°CFast (Heterogeneous)Solubility of SM increases significantly >80°C.

Module 3: Mechanistic Visualization

Understanding the competition between the desired pathway (Product) and the thermal side-reactions is crucial.

Visualization: Thermal Reaction Pathways

ReactionPathways SM 5-Bromo-8-methylquinoxaline (Starting Material) Inter Oxidative Addition Complex (LnPd-Ar-Br) SM->Inter Pd(0) Catalyst HighT High Temperature (>90°C) Inter->HighT OptT Optimal Temperature (60-80°C) Inter->OptT Side1 Side Product A: Protodehalogenation (8-methylquinoxaline) HighT->Side1 Hydride Source Side2 Side Product B: Homocoupling (Bi-quinoxaline) HighT->Side2 Disproportionation Prod Target Product (Functionalized Quinoxaline) OptT->Prod Transmetallation & Reductive Elimination

Figure 2: Competing reaction pathways. High temperatures favor dehalogenation and homocoupling over the desired cross-coupling cycle.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Referencing Quinoxaline Reactivity and Peri-interactions).

  • ChemicalBook. (2023). Synthesis and Properties of 5-Bromo-8-methylquinoxaline.

  • LibreTexts Chemistry. (2023). The Arrhenius Law and Kinetics.[2][4][5]

Sources

Validation & Comparative

Comparative Guide: Brominated Quinoxaline Isomers (5-Br vs. 6-Br)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Brominated quinoxalines are "privileged scaffolds" in drug discovery, serving as critical intermediates for DNA-intercalating agents, kinase inhibitors, and antiviral drugs.[1] However, the position of the bromine atom —specifically the distinction between the 5-bromo and 6-bromo isomers—drastically alters both the synthetic accessibility and the downstream biological activity.

This guide provides a technical comparison of these two primary isomers. We analyze their divergent synthetic pathways, physicochemical identification markers, and specific utility in pharmaceutical applications (e.g., Brimonidine synthesis).

Quick Comparison Matrix
Feature6-Bromoquinoxaline 5-Bromoquinoxaline
Primary Access Route Direct bromination (Electrophilic Aromatic Substitution)Indirect synthesis via 3-bromo-1,2-diaminobenzene
Electronic Nature 1,2,4-trisubstituted benzene ring pattern1,2,3-trisubstituted benzene ring pattern
Key Application Anticancer (Kinase Inhibitors), AntiviralGlaucoma (Brimonidine), Adrenergic Agonists
Symmetry Point

plane (functionally distinct protons)

plane (functionally distinct protons)
Synthetic Cost Low (One-pot potential)High (Multi-step regiocontrol required)

Synthetic Pathways & Regiocontrol[1]

The synthesis of brominated quinoxalines is governed by the electronic directing effects of the pyrazine ring fused to the benzene core.

Mechanistic Insight[1][2]
  • Direct Bromination: The pyrazine ring is electron-withdrawing, deactivating the benzene ring.[1] However, under forcing conditions (e.g., NBS/Benzoyl Peroxide), substitution occurs. The 6-position is electronically favored over the 5-position due to less steric hindrance and resonance stabilization of the intermediate sigma complex.[1]

  • Condensation Strategy: To access the 5-bromo isomer cleanly, one must start with the bromine already in place on the phenylenediamine precursor. This avoids the "isomer soup" often seen in direct bromination.

Visualization: Divergent Synthesis Workflows

G cluster_5 5-Bromo Route (Indirect) Start_Q Quinoxaline Core Direct Direct Bromination (NBS, AcOH, Reflux) Start_Q->Direct Electrophilic Subst. Start_Pre 4-Bromo-2-nitroaniline Reduction Reduction to Diaminobenzene Start_Pre->Reduction H2, Pd/C Prod_6 6-Bromoquinoxaline (Major Product) Direct->Prod_6 ~50% Yield Condense Condensation with Glyoxal Reduction->Condense 4-bromo-1,2-diamine Condense->Prod_6 Regioselective Prod_5 5-Bromoquinoxaline (Requires 3-bromo-1,2-diamine) Pre_5 3-Bromo-1,2-diaminobenzene Pre_5->Prod_5 Glyoxal

Figure 1: Synthetic logic flow.[1] Direct functionalization favors the 6-isomer, while the 5-isomer typically requires pre-functionalized starting materials.[1]

Identification & Characterization (NMR)[3]

Distinguishing these isomers is critical, especially when 5-bromo-6-aminoquinoxaline appears as an impurity in 6-bromo syntheses.[1] The key lies in the splitting pattern of the protons on the benzene ring.

1H NMR Splitting Logic
IsomerSubstitution PatternExpected Signals (Benzene Ring)Coupling Constants (

)
6-Bromo 1,2,4-TrisubstitutedDoublet (d): H-5 (Ortho to Br)Doublet of Doublets (dd): H-7 (Meta to N)Doublet (d): H-8


5-Bromo 1,2,3-TrisubstitutedDoublet (d): H-6Triplet (t): H-7 (Middle proton)Doublet (d): H-8

(Appears as t due to overlap)

Expert Tip: In the 5-bromo isomer, the proton at position 7 is flanked by two non-equivalent protons (H-6 and H-8), but often appears as a pseudo-triplet.[1] In the 6-bromo isomer, the "isolated" proton at position 5 (ortho to Br, meta to N) often appears as a distinct doublet with a small meta-coupling, clearly differentiating it from the 5-bromo pattern.

Biological Performance & Applications

The position of the bromine atom dictates the vector of the substituent growth, which is crucial for Structure-Activity Relationship (SAR) studies.

Case Study A: 5-Bromoquinoxaline (Brimonidine Pathway)[1][3]
  • Target: Alpha-2 adrenergic receptor.[1]

  • Role: The 5-bromo position (often converted to 5-bromo-6-amino) is critical for synthesizing Brimonidine .[1]

  • Impurity Alert: In the synthesis of Brimonidine, the formation of 5-bromo-quinoxaline-6-yl-cyanamide is a known process impurity.[1][2] Precise control of pH (8.0–8.5) during the cyclization step is required to minimize this side reaction.

Case Study B: 6-Bromoquinoxaline (Kinase Inhibition)[1]
  • Target: Various Protein Kinases (e.g., EGFR, VEGFR).

  • Role: The 6-position serves as a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach solubilizing groups or pharmacophores that extend into the kinase solvent-accessible pocket.[1]

  • Performance: Derivatives functionalized at the 6-position generally show superior metabolic stability compared to 5-position derivatives due to reduced steric clash with the kinase hinge region.[1]

Visualization: Pharmacophore Mapping

SAR Core Quinoxaline Scaffold (DNA Intercalator / Hinge Binder) Pos5 Position 5 (Peri-position) Core->Pos5 Substitution Pos6 Position 6 (Lateral) Core->Pos6 Substitution Effect5 Steric Clash with Binding Pocket High Impact on Planarity Pos5->Effect5 Biological Consequence Effect6 Solvent Exposed Vector Ideal for Solubility Tails Pos6->Effect6 Biological Consequence

Figure 2: SAR Logic. Position 6 is preferred for extending the molecule without disrupting the core binding mode, whereas Position 5 substitution often induces steric stress.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Bromoquinoxaline

This protocol utilizes a direct bromination approach optimized for the 6-isomer.[1]

Reagents: Quinoxaline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.), Glacial Acetic Acid.

  • Dissolution: Dissolve quinoxaline (390 mg, 3.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

  • Activation: Add NBS (390 mg, 3.0 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux: Heat the mixture to reflux (

    
    ) for 20 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][3]

  • Neutralization: Dilute residue with saturated

    
     solution (10 mL).
    
  • Extraction: Extract with ethyl acetate (

    
    ). Wash combined organics with water and brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography.
    
    • Expected Yield: ~50–51%.[1][3]

    • Validation: 1H NMR should show the characteristic 1,2,4-trisubstituted pattern.[1]

Protocol 2: Synthesis of 5-Bromo-6-Aminoquinoxaline

A high-value intermediate for Brimonidine, requiring a reduction-bromination sequence.[1][4]

Reagents: 6-Nitroquinoxaline, Pd/C (5%), Hydrogen gas, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[1]

  • Hydrogenation: Charge a reactor with 6-nitroquinoxaline and Pd/C in methanol. Hydrogenate at

    
     / 2 MPa for 3 hours to yield 6-aminoquinoxaline.[1][5] Filter catalyst.[1]
    
  • Bromination: Dissolve the crude 6-aminoquinoxaline in

    
    .
    
  • Addition: Cool to

    
    . Slowly add DBDMH (0.55 eq). The amino group directs the bromine ortho to itself (position 5), overriding the ring deactivation.
    
  • Quench: Wash with sodium bisulfite solution to remove excess bromine species.[1]

  • Isolation: Crystallize from ethanol.

    • Yield: >75% overall.[1]

    • Purity Check: Ensure absence of the 7-bromo isomer (check for doublet vs singlet signals in aromatic region).

References

  • Uçar, S., Eşsiz, S., & Daştan, A. (2017).[3] Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. Tetrahedron, 73(12), 1618–1632.[3] Link

  • Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86.[1] Link

  • BenchChem. (2025). A Comparative Analysis of the Crystal Structures of Brominated Quinolines. Crystallographic Data Guide. Link

  • Organic Chemistry Portal. (2017). Synthesis of Quinoxalines. Recent Literature Review. Link

  • PubChem. (2025). 6-Amino-5-bromoquinoxaline Compound Summary. National Library of Medicine.[1] Link

Sources

validation of 5-Bromo-8-methylquinoxaline structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, comparative technical analysis for the structural validation of 5-Bromo-8-methylquinoxaline , focusing on X-ray crystallography as the definitive standard against inferential spectroscopic methods.

Executive Summary: The Regioisomer Challenge

In the synthesis of 5-Bromo-8-methylquinoxaline (CAS: 1360599-43-4), typically achieved via bromination of 5-methylquinoxaline using N-bromosuccinimide (NBS), a critical ambiguity arises. The directing effects of the 5-methyl group (activating, ortho/para) and the pyrazine ring (deactivating, meta-directing) can lead to a mixture of regioisomers, primarily 5-bromo-8-methylquinoxaline (target) and 6-bromo-5-methylquinoxaline (impurity).

While Mass Spectrometry (MS) confirms molecular weight and NMR provides functional group connectivity, only Single Crystal X-ray Diffraction (SC-XRD) offers an absolute, spatially resolved map of the bromine atom's position relative to the methyl group, eliminating the "inference gap" inherent in solution-phase spectroscopy.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares the validation power of SC-XRD against standard alternatives for this specific scaffold.

FeatureX-ray Crystallography (SC-XRD) 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (

coords)
Through-space/bond correlationsMass-to-charge ratio (

)
Regioisomer Certainty Absolute (100%) Inferential (80-90%) Null (0%)
Mechanism of Proof Direct observation of Br anomalous scattering and bond lengths.Relies on NOE signal intensity between Methyl-H and Ring-H.Cannot distinguish isomers with identical mass.
Sample Requirement Single Crystal (

mm)
Solution (

mg)
Trace (

mg)
Failure Mode Twinning or disorder (mitigable).Signal overlap; "Silent" NOE (false negative).Fragmentation patterns often identical.
Turnaround 24-48 Hours (including growth)1-2 Hours15 Minutes
The "Inference Gap" in NMR

In 5-methylquinoxaline derivatives, distinguishing the 5,8-isomer from the 5,6-isomer by NMR relies on the Nuclear Overhauser Effect (NOE).

  • Scenario A (Target: 5-Br, 8-Me): The proton at C6 is ortho to the C5-Br. The Methyl is at C8.[1][2] NOE between Me(8) and H(7) should be observed.

  • Scenario B (Impurity: 6-Br, 5-Me): The Methyl is at C5. The proton at C6 is replaced by Br. No NOE is possible between Me(5) and H(6).

  • Risk: If the NOE signal is weak due to relaxation times or rotational dynamics, a lack of signal (Scenario B) might be misinterpreted as a failed experiment rather than proof of structure, or vice versa. X-ray removes this ambiguity.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for validating the structure, highlighting where X-ray becomes mandatory.

ValidationWorkflow Start Crude Product (NBS Bromination) Isolation Isolation/Purification (Column Chromatography) Start->Isolation MS Mass Spec (HRMS) Confirm m/z = 222.9 Isolation->MS NMR 1H NMR Analysis (Aromatic Region) MS->NMR Decision Ambiguity Check: Are J-couplings definitive? NMR->Decision Growth Crystal Growth (Slow Evaporation) Decision->Growth No (Common) Final Validated Structure 5-Bromo-8-methylquinoxaline Decision->Final Yes (Rare) Xray X-ray Crystallography (The Gold Standard) Solve Structure Solution (Direct Methods) Xray->Solve Growth->Xray Solve->Final

Figure 1: Structural validation workflow. Note that NMR often leads to ambiguity for polysubstituted quinoxalines, necessitating X-ray validation.

Experimental Protocol: X-ray Validation

This protocol is designed to ensure high-quality data collection for heavy-atom substituted heterocycles.

Phase 1: Crystal Growth (Vapor Diffusion)

Quinoxalines are planar and stack well (


 interactions), but the methyl and bromo substituents can disrupt packing.
  • Solvent System: Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM) or Chloroform .

  • Antisolvent: Use n-Pentane or Hexane .

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 24-72 hours.

  • Target: Look for prismatic or block-like crystals (needles often indicate rapid precipitation and poor diffraction).

Phase 2: Data Collection
  • Source: Molybdenum (

    
    , 
    
    
    
    Å) is preferred over Copper. The Bromine atom (
    
    
    ) absorbs Cu radiation significantly, necessitating aggressive absorption correction. Mo minimizes this error.
  • Temperature: Collect at 100 K (cryostream). This freezes methyl group rotation, reducing thermal ellipsoids and improving resolution.

Phase 3: Structure Refinement & Validation Metrics

When processing the CIF (Crystallographic Information File), verify these specific parameters to confirm the 5-Br-8-Me isomer:

  • R-Factor (

    
    ):  A value 
    
    
    
    (5%) is required for publication-quality confidence.
  • Goodness of Fit (GoF): Should be close to 1.0.

  • Bond Lengths (Critical Check):

    • C-Br bond: Typical length

      
       Å.
      
    • C-Me bond: Typical length

      
       Å.
      
    • Validation: Measure the distance between the C-Br carbon and the C-Me carbon.

      • Para (5,8-isomer): Distance across the ring

        
         Å (through space) or 3 bonds separation.
        
      • Ortho (5,6-isomer): Distance

        
         Å separation (adjacent carbons).
        
  • Electron Density Map: The Bromine atom will be the heaviest peak (highest electron density). Its position relative to the N1/N4 atoms defines the isomer.

Data Interpretation Guide

When reviewing the ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram:

  • Locate the Nitrogens: Identify the quinoxaline core. The N atoms are distinguished by their geometry (C-N-C angles

    
    ).
    
  • Locate the Heavy Atom: The Bromine (Br) will be the largest ellipsoid.

  • Trace the Connectivity:

    • Count the carbons from the Nitrogen.

    • If Br is at position 5 and Methyl is at position 8, they should be on opposite sides of the benzene ring's long axis.

    • Key Indicator: In the crystal packing, look for "Head-to-Tail" stacking. 5,8-disubstitution creates a dipole that often favors antiparallel stacking to maximize

      
       overlap [1].
      

References

  • Gnanasekaran, K. et al. "Structural insights into quinoxaline derivatives: Crystal packing and supramolecular synthons." Journal of Molecular Structure, 2024.

  • Cambridge Crystallographic Data Centre (CCDC). "Best Practices for Crystal Growth of Organic Heterocycles." CCDC Guidelines.

  • MtoZ Biolabs. "Comparison of X-ray Diffraction and NMR for Protein and Small Molecule Structure Determination." MtoZ Biolabs Technical Guides.

  • ChemicalBook. "Synthesis and Properties of 5-Bromo-8-methylquinoxaline (CAS 1360599-43-4)." ChemicalBook Database.

Sources

comparing the reactivity of 5-Bromo-8-methylquinoxaline with 5-chloro-8-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 5-Bromo-8-methylquinoxaline and 5-Chloro-8-methylquinoxaline for Synthetic Strategy and Drug Development

In the landscape of medicinal chemistry and drug development, the quinoxaline scaffold is a privileged heterocycle, forming the core of numerous compounds with diverse biological activities. The strategic functionalization of this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. Halogenated quinoxalines, particularly at the C5 position, serve as versatile synthetic handles for introducing molecular complexity, most commonly through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-bromo-8-methylquinoxaline and its chloro-analogue, 5-chloro-8-methylquinoxaline. Understanding the nuanced differences in their chemical behavior is critical for researchers in selecting the appropriate building block and optimizing reaction conditions, thereby accelerating discovery timelines and improving synthetic efficiency. Our analysis is grounded in fundamental chemical principles and supported by established experimental data from analogous systems.

I. The Decisive Factor: Carbon-Halogen Bond Properties

The fundamental difference in reactivity between the bromo and chloro derivatives stems from the intrinsic properties of the carbon-halogen (C-X) bond. These properties directly influence the kinetics of the most crucial step in many cross-coupling reactions.

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and longer than the C-Cl bond. The average bond energy for a C-Br bond on an aromatic ring is approximately 276 kJ/mol, whereas the C-Cl bond is significantly stronger at around 339 kJ/mol.[1] This means that less energy is required to cleave the C-Br bond, a process central to its activation in catalytic cycles.

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its electron cloud is more easily distorted, which can facilitate its interaction with the d-orbitals of a transition metal catalyst, such as palladium, during the initial oxidative addition step.

These factors converge to establish a well-documented reactivity trend for aryl halides in the majority of palladium-catalyzed cross-coupling reactions: I > Br > Cl > F .[2][3]

II. Reactivity in Key Synthetic Transformations

The theoretical differences in bond properties manifest as significant practical differences in two major classes of reactions essential for drug discovery.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This class of reactions is the most prevalent application for these building blocks and represents the area of greatest reactivity difference. The catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is almost always the rate-determining step.[4] It is here that the weaker C-Br bond of 5-bromo-8-methylquinoxaline provides a distinct kinetic advantage. The lower activation energy required for the Pd(0) to insert into the C-Br bond results in:

  • Faster Reaction Rates: Reactions with the bromo-derivative proceed significantly faster.

  • Milder Reaction Conditions: The increased reactivity allows for the use of lower temperatures, less reactive bases, and sometimes lower catalyst loadings.

  • Broader Catalyst Compatibility: A wider range of palladium catalysts and ligands can effectively activate the C-Br bond, whereas C-Cl bond activation often requires more specialized, highly active (and often more expensive) bulky, electron-rich phosphine ligands.[6]

In contrast, 5-chloro-8-methylquinoxaline is considerably more inert and typically necessitates more forcing conditions—higher temperatures, stronger bases, and advanced catalyst systems—to achieve comparable yields.[2][6]

cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ product Ar-R (Product) pd0->product pdi Ar-Pd(II)(X)L₂ pdii Ar-Pd(II)(R)L₂ pdi->pdii Transmetalation pdii->pd0 Reductive Elimination arx Ar-X (Reactant) arx->pdi Oxidative Addition (Rate-Determining Step) Faster for X=Br boronic R-B(OR)₂ + Base boronic->pdi

Caption: General Suzuki-Miyaura Catalytic Cycle.

B. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[7][8] For this reaction, the reactivity order can be inverted. The rate-determining step is typically the initial nucleophilic attack.[9] A highly electronegative substituent (like fluorine or chlorine) can more effectively withdraw electron density from the ring, making the carbon atom attached to the halogen more electrophilic and thus more susceptible to attack.

Therefore, in scenarios where an SNAr reaction is feasible (typically requiring activation by other strong electron-withdrawing groups on the quinoxaline ring), 5-chloro-8-methylquinoxaline might exhibit comparable or even slightly enhanced reactivity compared to its bromo counterpart, a stark contrast to cross-coupling behavior.[9]

III. Comparative Experimental Protocol: Suzuki-Miyaura Coupling

To provide a tangible comparison, we present a detailed experimental protocol for a Suzuki-Miyaura coupling with phenylboronic acid. The conditions are tailored to reflect the expected differences in reactivity.

Objective: To synthesize 5-phenyl-8-methylquinoxaline from its 5-halo precursors and compare the required reaction conditions and outcomes.

cluster_main Comparative Suzuki-Miyaura Coupling Workflow cluster_bromo Pathway A: 5-Bromo Substrate cluster_chloro Pathway B: 5-Chloro Substrate start Prepare Two Parallel Reactions bromo_reagents Reactants: - 5-Bromo-8-methylquinoxaline (1 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(PPh₃)₄ (3 mol%) - Na₂CO₃ (2 M aq., 2 mmol) start->bromo_reagents chloro_reagents Reactants: - 5-Chloro-8-methylquinoxaline (1 mmol) - Phenylboronic Acid (1.2 mmol) - Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) - K₃PO₄ (2.5 mmol) start->chloro_reagents bromo_conditions Conditions: - Toluene/EtOH/H₂O (4:1:1) - 85 °C, 2-4 hours bromo_reagents->bromo_conditions workup Standard Aqueous Work-up & Silica Gel Chromatography bromo_conditions->workup chloro_conditions Conditions: - 1,4-Dioxane - 110 °C, 12-18 hours chloro_reagents->chloro_conditions chloro_conditions->workup analysis Analysis: - Compare Yields via ¹H NMR - Compare Conversion via LC-MS workup->analysis

Caption: Workflow for a comparative Suzuki coupling experiment.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • 5-bromo-8-methylquinoxaline

  • 5-chloro-8-methylquinoxaline

  • Phenylboronic acid

  • Palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Bases: Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄)

  • Anhydrous/degassed solvents: Toluene, 1,4-Dioxane, Ethanol

  • Standard glassware for inert atmosphere reactions (Schlenk tubes or flasks), magnetic stir plates with heating, TLC plates, LC-MS, NMR spectrometer.

Reaction Setup (General):

  • To a flame-dried Schlenk tube, add the 5-halo-8-methylquinoxaline (1.0 mmol, 1.0 equiv).

  • Add the phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Add the specified base.

  • Add the specified palladium catalyst and ligand (if separate).

  • Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

Execution & Monitoring:

  • For 5-Bromo-8-methylquinoxaline: Heat the reaction mixture to 85 °C and stir. Monitor the reaction progress every hour by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • For 5-Chloro-8-methylquinoxaline: Heat the reaction mixture to 110 °C and stir. Monitor the reaction progress every 2-3 hours. Expect significantly longer reaction times, potentially 12-18 hours, for complete conversion.

Work-up and Purification (Identical for both):

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the 5-phenyl-8-methylquinoxaline product.

Data Analysis: Characterize the purified product by ¹H NMR and mass spectrometry. Calculate the isolated yield for each reaction and compare the results.

Expected Outcomes: A Quantitative Comparison

The following table summarizes the anticipated results from the comparative experiment, underscoring the practical implications of the differing reactivity.

Parameter5-Bromo-8-methylquinoxaline5-Chloro-8-methylquinoxalineRationale for Differences
Starting Material More ReactiveMore InertWeaker C-Br bond vs. stronger C-Cl bond.[1]
Catalyst System Pd(PPh₃)₄ (Standard)Pd₂(dba)₃ / XPhos (Advanced)C-Cl bond activation requires a more electron-rich and bulky ligand to promote oxidative addition.
Base Na₂CO₃ (Moderate)K₃PO₄ (Strong)More challenging reactions often benefit from a stronger, more oxophilic base.
Temperature 85 °C110 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time 2 - 4 hours12 - 18 hoursReflects the significantly slower rate of the oxidative addition step for the chloro-derivative.[4]
Expected Yield > 85%60 - 80% (optimized)Higher efficiency is expected under milder conditions for the more reactive bromo-substrate.

IV. Strategic Considerations for the Synthetic Chemist

The choice between 5-bromo- and 5-chloro-8-methylquinoxaline is not merely academic; it is a strategic decision with practical consequences for a research program.

Choose 5-Bromo-8-methylquinoxaline when:

  • Speed is critical: For rapid synthesis of analogues in a lead optimization campaign.

  • The substrate is sensitive: When other functional groups in the molecule cannot tolerate high temperatures or strongly basic conditions.

  • Maximizing yield is the primary goal: It generally provides higher and more reliable yields.[2]

Choose 5-Chloro-8-methylquinoxaline when:

  • Cost is a major driver: Aryl chlorides are often less expensive starting materials than the corresponding bromides.[6]

  • Selective reactivity is required: In a molecule containing both a bromine and a chlorine atom, the bromine can often be coupled selectively while leaving the chlorine intact for a subsequent, different transformation.

  • A specific, highly-optimized protocol for aryl chlorides is already established in the lab, potentially negating the setup time for a new reaction.

V. Conclusion

In a direct comparison, 5-bromo-8-methylquinoxaline emerges as the more reactive and synthetically versatile building block for the majority of applications in drug discovery, particularly for palladium-catalyzed cross-coupling reactions. Its greater reactivity, stemming from the weaker and more polarizable C-Br bond, allows for faster reactions under milder conditions, leading to higher efficiency and broader substrate scope.

While 5-chloro-8-methylquinoxaline presents a more challenging substrate, advancements in catalyst technology have made its use increasingly viable. The decision to employ the chloro-analogue should be a deliberate one, typically driven by economic factors or the need for orthogonal reactivity in complex, multi-step syntheses. For researchers and drug development professionals, a thorough understanding of these reactivity principles is essential for designing robust, efficient, and successful synthetic routes to novel therapeutic agents.

References

  • A Comparative Guide to the Reactivity of 5- Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development. Benchchem.
  • 5-Bromo-8-methylquinoxaline synthesis. ChemicalBook.
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 博客 | 文学城.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • 5-Bromo-8-methylquinoxaline. Fluorochem.
  • 5-Methylquinoxaline 98 13708-12-8. Sigma-Aldrich.
  • 1360599-43-4 | 5-Bromo-8-methylquinoxaline. ChemScene.
  • Bond Energies. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 5-Chloro-8-methoxyquinoline | C10H8ClNO | CID 13404592. PubChem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central.
  • Nucleophilic Aromatic Substitution. YouTube.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • Suzuki reaction. Wikipedia.
  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
  • Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
  • 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Chemsrc.
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Nucleophilic aromatic substitution. Wikipedia.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.